Nonanal-d2
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
6,7-dideuteriononanal |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i3D,4D |
InChI-Schlüssel |
GYHFUZHODSMOHU-NMQOAUCRSA-N |
Isomerische SMILES |
[2H]C(CC)C([2H])CCCCC=O |
Kanonische SMILES |
CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal-d2, a deuterated isotopologue of nonanal, serves as a valuable tool in various scientific disciplines, particularly in metabolism, pharmacokinetic studies, and as an internal standard for quantitative analysis. Its deuterium labeling provides a distinct mass spectrometric signature, allowing for precise tracking and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis and analysis, and its relevance in biological pathways.
Chemical and Physical Properties
The incorporation of two deuterium atoms into the nonanal molecule imparts a slight increase in its molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6,7-dideuteriononanal | [1] |
| Molecular Formula | C₉H₁₆D₂O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| Physical State | Colorless to pale liquid | [1] |
| Boiling Point | Approximately 190-196 °C | [2] |
| Density | Approximately 0.826 g/cm³ at 20 °C | |
| Vapor Pressure | Approximately 0.35 hPa at 25 °C | |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform, DMSO); Insoluble in water. | |
| Purity (GC) | >95.0% |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established methods for the synthesis of deuterated aldehydes and their analysis, the following general procedures can be outlined.
Synthesis of this compound
This compound is typically synthesized via two primary routes: regioselective hydroformylation and isotopic exchange reactions.
1. Regioselective Hydroformylation of Deuterated 1-Octene:
This method involves the reaction of deuterated 1-octene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium catalyst. The use of specific phosphine ligands helps to direct the addition of the formyl group to the terminal carbon, yielding this compound with high regioselectivity.
-
Reaction Scheme: D₂C=CH(CH₂)₅CH₃ + CO + H₂ → D₂HC-CH₂(CH₂)₅CH₂CHO
-
Catalyst: A rhodium complex with multidentate phosphine ligands is often employed to enhance regioselectivity and suppress side reactions like hydrogenation and isomerization.
-
Reaction Conditions: The reaction is typically carried out under moderate pressure of H₂/CO gas at an elevated temperature. The specific conditions (pressure, temperature, reaction time) would be optimized based on the catalyst system used.
-
Work-up and Purification: Following the reaction, the catalyst is typically removed, and the product is purified by distillation or column chromatography.
2. Isotopic Exchange Reaction:
This method involves the exchange of hydrogen atoms for deuterium atoms on the nonanal molecule. This is often achieved by treating nonanal with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.
-
Reaction Scheme: CH₃(CH₂)₇CHO + D₂O --(catalyst)--> CH₃(CH₂)₅CD₂CH₂CHO
-
Catalyst: Palladium on carbon (Pd/C) or platinum-based catalysts can be used to facilitate the exchange reaction. Acid or base catalysis can also be employed.
-
Reaction Conditions: The reaction is typically stirred at a specific temperature for a period sufficient to achieve the desired level of deuteration.
-
Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any remaining D₂O. This often involves extraction with an organic solvent, followed by drying and purification of the this compound product, typically by distillation.
Spectroscopic Analysis of this compound
The analysis of this compound relies on standard spectroscopic techniques. The presence of deuterium atoms leads to characteristic differences in the spectra compared to non-deuterated nonanal.
1. Mass Spectrometry (MS):
-
Methodology: A sample of this compound is introduced into a mass spectrometer, typically via gas chromatography (GC-MS). In the ion source, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Expected Results: The molecular ion peak for this compound is expected at an m/z of 144, which is two mass units higher than that of nonanal (m/z 142). The fragmentation pattern will also show characteristic shifts for fragments containing the deuterium atoms.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired.
-
Expected Results:
-
¹H NMR: The signals corresponding to the protons at the 6 and 7 positions will be absent or significantly reduced in intensity. The remaining proton signals will be consistent with the nonanal structure.
-
¹³C NMR: The carbon atoms bonded to deuterium (C6 and C7) will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts of these carbons may also be slightly shifted upfield compared to nonanal.
-
²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the 6 and 7 positions.
-
3. Infrared (IR) Spectroscopy:
-
Methodology: An IR spectrum of a neat liquid film of this compound is recorded.
-
Expected Results: The spectrum will show a strong absorption band characteristic of the aldehyde C=O stretch (around 1730 cm⁻¹). The C-D stretching vibrations are expected to appear in the region of 2100-2200 cm⁻¹, which is at a lower frequency than the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Biological Significance and Applications
Nonanal is a naturally occurring aldehyde that is a product of lipid peroxidation, a process where reactive oxygen species damage lipids in cell membranes. This process is implicated in oxidative stress and is associated with various physiological and pathological conditions.
Role in Lipid Peroxidation
Polyunsaturated fatty acids in cell membranes are susceptible to attack by free radicals, initiating a chain reaction that leads to the formation of lipid hydroperoxides. These unstable intermediates can then decompose to form a variety of aldehydes, including nonanal.
Caption: Lipid peroxidation pathway leading to aldehyde formation.
Applications of this compound
The primary application of this compound is as an internal standard in quantitative mass spectrometry. By adding a known amount of this compound to a biological sample, the endogenous levels of nonanal can be accurately determined. This is crucial for studies investigating oxidative stress and its role in diseases such as:
-
Neurodegenerative diseases: Lipid peroxidation is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.
-
Cardiovascular diseases: Oxidative damage to lipids is a key event in the development of atherosclerosis.
-
Cancer: Increased oxidative stress is a hallmark of many types of cancer.
Furthermore, this compound can be used in metabolic studies to trace the fate of nonanal and its metabolites in biological systems.
Conclusion
This compound is a powerful tool for researchers and scientists in various fields. Its well-defined chemical and physical properties, combined with its utility as an internal standard and metabolic tracer, make it indispensable for the study of lipid peroxidation and oxidative stress. This guide provides a foundational understanding of this important molecule, though it is important to note that specific experimental protocols may require further optimization based on the specific application and available instrumentation.
References
An In-depth Technical Guide on the Stability and Storage of Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nonanal-d2, a deuterated aldehyde used as an internal standard in analytical chemistry and for studying metabolic pathways. Ensuring the chemical and isotopic integrity of this compound is critical for generating accurate and reproducible experimental results.
Introduction
This compound (C₉H₁₆D₂O) is a stable isotope-labeled version of nonanal, a saturated fatty aldehyde. The incorporation of two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous or exogenous nonanal. Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of molecules, making this compound a valuable tool in drug development research.
The stability of deuterated aldehydes is paramount. Degradation can lead to a decrease in chemical purity and potentially compromise the isotopic enrichment through hydrogen-deuterium (H/D) exchange. The primary factors affecting the stability of this compound are temperature, light, oxygen, and the chemical environment (e.g., solvent).
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on general best practices for deuterated aldehydes and information from suppliers.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Powder: -20°C for long-term storage (up to 3 years).[1] Solutions: -20°C or -80°C for long-term storage.[1] | Lowering the temperature significantly slows down the rates of chemical degradation, such as oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the aldehyde functional group to the corresponding carboxylic acid. |
| Container | Tightly sealed, light-resistant vials (e.g., amber glass) with PTFE-lined septa. | Prevents exposure to atmospheric oxygen and moisture, and protects the compound from light-induced degradation. A tight seal is crucial to prevent solvent evaporation from solutions. |
| Handling | Avoid repeated freeze-thaw cycles for solutions.[1] Aliquot solutions into smaller, single-use vials. | Minimizes the exposure of the bulk solution to atmospheric conditions and reduces the potential for degradation with each use. |
Stability and Degradation Pathways
The chemical stability of this compound is influenced by its aldehyde functional group and the presence of deuterium atoms.
The two primary degradation pathways for aldehydes like this compound are oxidation and polymerization.
-
Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. For this compound, the expected oxidation product is nonanoic acid-d2. This process can be accelerated by exposure to oxygen, light, and certain metal ions.
-
Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acidic or basic catalysts or upon prolonged storage, leading to the formation of higher molecular weight species.
A key consideration for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. The deuterium atoms on the carbon adjacent to the carbonyl group in this compound can be susceptible to exchange with protons from the environment, particularly in the presence of:
-
Moisture: Atmospheric or residual water in solvents.
-
Protic Solvents: Solvents with labile protons, such as water, methanol, and ethanol.
-
Acidic or Basic Conditions: These conditions can catalyze the H/D exchange reaction.
To maintain isotopic purity, it is crucial to use dry, aprotic solvents and to handle the compound under an inert, dry atmosphere.
Table 2: Illustrative Long-Term Stability of this compound in Acetonitrile (1 mg/mL)
| Storage Condition | Time Point (Months) | Purity (%) by GC-MS | Concentration Change (%) | Appearance of Degradation Products (%) |
| -20°C | 0 | 99.8 | 0 | < 0.1 |
| 6 | 99.7 | -0.1 | < 0.1 | |
| 12 | 99.6 | -0.2 | 0.1 | |
| 24 | 99.5 | -0.3 | 0.2 | |
| 36 | 99.3 | -0.5 | 0.3 | |
| +4°C | 0 | 99.8 | 0 | < 0.1 |
| 6 | 99.2 | -0.6 | 0.4 | |
| 12 | 98.5 | -1.3 | 0.9 | |
| 24 | 97.0 | -2.8 | 2.1 | |
| 36 | 95.2 | -4.6 | 3.5 | |
| Ambient (~22°C) | 0 | 99.8 | 0 | < 0.1 |
| 3 | 97.5 | -2.3 | 1.8 | |
| 6 | 94.1 | -5.7 | 4.5 | |
| 12 | 88.3 | -11.5 | 9.8 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following section details a general experimental protocol for assessing the long-term stability of this compound.
Objective: To determine the chemical and isotopic stability of a this compound stock solution over a defined period under specified storage conditions.
Materials:
-
This compound (neat material)
-
High-purity, dry, aprotic solvent (e.g., acetonitrile, GC-MS grade)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined septa
-
Inert gas (argon or nitrogen)
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Allow the neat this compound standard to equilibrate to room temperature in a desiccator.
-
Accurately weigh a suitable amount of the neat standard.
-
Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials, minimizing headspace.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Divide the vials into sets for storage under different conditions (e.g., -20°C, +4°C, and ambient temperature).
-
-
Initial Analysis (Time Point 0):
-
Immediately after preparation, analyze one of the freshly prepared aliquots using a validated stability-indicating GC-MS method.
-
Record the initial purity (peak area percentage) and concentration. This will serve as the baseline.
-
-
Periodic Testing:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24, 36 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before analysis.
-
Analyze the sample using the same GC-MS method as for the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage change in concentration relative to the initial time point.
-
Determine the purity of this compound at each time point.
-
Monitor for the appearance of any new peaks, which could indicate degradation products (e.g., a peak corresponding to nonanoic acid-d2).
-
Analyze the mass spectrum of any new peaks to aid in their identification.
-
Visualizations
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors influencing the degradation of this compound.
The diagram below outlines the general workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability assessment.
References
molecular weight and formula of Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nonanal-d2, a deuterated form of the saturated aldehyde nonanal. This document details its molecular properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry. Experimental protocols and quantitative data are presented to support its use in research and development.
Core Molecular Properties
This compound is a valuable tool in metabolic research and quantitative analysis due to the stable isotopic labels (deuterium) incorporated into its structure. The primary isotopologue of interest is 6,7-dideuteriononanal, where two hydrogen atoms on the alkyl chain have been replaced by deuterium. This substitution provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry-based assays.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆D₂O | [1] |
| Molecular Weight | 144.26 g/mol | N/A |
| IUPAC Name | 6,7-dideuteriononanal | N/A |
| Appearance | Colorless to pale liquid | N/A |
| Boiling Point | 191-192 °C (for nonanal) | N/A |
| Density | 0.827 g/cm³ (for nonanal) | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the introduction of deuterium via isotopic exchange reactions or by using deuterated starting materials in a synthetic pathway.
Experimental Protocol: Base-Catalyzed H/D Exchange for α-Deuteration
This protocol describes the synthesis of Nonanal-2,2-d2, where the deuterium atoms are located at the carbon adjacent to the carbonyl group.
Materials:
-
Nonanal
-
Deuterium oxide (D₂O)
-
4-(N,N-dimethylamino)pyridine (4-DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Septum-sealed flask
Procedure:
-
In a septum-sealed flask, combine nonanal (0.2 mL) and deuterium oxide (0.2 mL).
-
Add a catalytic amount of 4-DMAP (13 mg, 10 mol eq.) or triethylamine.
-
Stir the mixture at room temperature for 24-48 hours to allow for the hydrogen-deuterium exchange to occur at the α-position.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane (4 mL) and 1M aqueous HCl (1 mL) to the flask and shake to partition the product into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield Nonanal-2,2-d2.[1]
Experimental Protocol: Oxidation of a Deuterated Precursor
This method allows for the synthesis of this compound with deuterium at a specific position, in this case, the aldehyde (formyl) position (Nonanal-1-d).
Materials:
-
1,1-dideuterio-1-nonanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel
Procedure:
-
Synthesize 1,1-dideuterio-1-nonanol by reducing nonanoic acid or its ester with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄).
-
Dissolve the 1,1-dideuterio-1-nonanol in dichloromethane in a reaction flask.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the oxidation of the alcohol to the aldehyde.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain Nonanal-1-d.[1]
Analytical Data
Mass Spectrometry Fragmentation
The fragmentation pattern of this compound in electron ionization mass spectrometry (EI-MS) is crucial for its identification and quantification. The primary fragmentation pathways for aliphatic aldehydes are α-cleavage and McLafferty rearrangement. For this compound (specifically 6,7-dideuteriononanal), the mass-to-charge ratios (m/z) of the resulting fragments will be shifted compared to unlabeled nonanal. A summary of the expected major fragments for a related compound, the fully deuterated Nonanal-d18, is provided below as a reference.
| Ion Type | Fragmentation Pathway | Predicted m/z (for Nonanal-d18) |
| Molecular Ion [M]⁺• | - | 160 |
| [M-D]⁺ | α-cleavage | 158 |
| [CDO]⁺ | α-cleavage | 31 |
| [CD₃(CD₂)₃CD=CDOH]⁺• | McLafferty Rearrangement | 48 |
Data is based on the fragmentation of Nonanal-d18 as a proxy for deuterated nonanal.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Estimated NMR Data for Nonanal (for reference):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH O | ~9.77 (t) | ~202.9 |
| CH ₂CHO | ~2.42 (dt) | ~43.9 |
| CH ₂(CH₂)₅CHO | ~1.63 (p) | ~31.8 |
| -(CH ₂)₄- | ~1.28 (m) | ~29.4, ~29.2, ~29.1 |
| -CH ₂CH₃ | ~1.30 (m) | ~22.6 |
| -CH ₃ | ~0.88 (t) | ~14.1 |
Biological Context and Applications
Nonanal is a naturally occurring aldehyde that is a product of lipid peroxidation of omega-6 fatty acids, such as linoleic acid.[3] This process is a key indicator of oxidative stress in biological systems. Due to its role as a biomarker, the accurate quantification of nonanal is critical in many areas of research. This compound serves as an ideal internal standard for this purpose in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Lipid Peroxidation Pathway Leading to Nonanal Formation
The formation of nonanal from polyunsaturated fatty acids (PUFAs) is a multi-step process initiated by reactive oxygen species (ROS). The following diagram illustrates a simplified pathway of lipid peroxidation leading to the generation of aldehydes.
Caption: Lipid peroxidation pathway leading to aldehyde formation.
Experimental Workflow for Analyte Quantification using a Deuterated Internal Standard
The following diagram outlines the general workflow for using this compound as an internal standard for the quantification of nonanal in a biological sample.
References
Understanding Nonanal-d2 as a Deuterated Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nonanal-d2, a deuterated form of the saturated aldehyde, nonanal. Nonanal is a significant biomarker for oxidative stress and lipid peroxidation, implicated in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of nonanal in complex biological and environmental matrices. This document details the chemical and physical properties of this compound, its synthesis, and its critical role in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and data presentation are included to assist researchers in implementing robust and reliable analytical methods.
Introduction
Nonanal, a nine-carbon aldehyde, is a volatile organic compound (VOC) that arises from the oxidative degradation of unsaturated fatty acids. Its presence in biological samples such as breath, blood, and urine is often indicative of oxidative stress, a condition linked to a range of diseases including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate quantification of nonanal is of significant interest in clinical research and drug development for biomarker discovery and monitoring therapeutic efficacy.
The inherent volatility and reactivity of aldehydes present analytical challenges.[1] To overcome these, and to correct for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1] this compound, a deuterated analog of nonanal, serves as an ideal internal standard. It shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification through isotope dilution mass spectrometry.[2]
Physicochemical Properties of this compound
This compound is characterized by the replacement of two hydrogen atoms with deuterium. The specific positions of deuteration can vary depending on the synthetic route, but a common variant is 6,7-dideuteriononanal. This isotopic substitution results in a predictable mass shift and subtle changes in its physical properties compared to its non-deuterated counterpart.
Table 1: General Properties of Nonanal and this compound
| Property | Nonanal | This compound | Reference(s) |
| IUPAC Name | Nonanal | 6,7-dideuteriononanal | |
| Molecular Formula | C₉H₁₈O | C₉H₁₆D₂O | |
| Molecular Weight ( g/mol ) | 142.24 | ~144.25 | |
| Appearance | Colorless to pale liquid | Colorless to pale liquid | |
| Odor | Fatty, citrus, floral | Fatty, citrus, floral | |
| Boiling Point (°C) | 196 | ~196 | |
| Density (g/cm³ at 20°C) | ~0.826 | ~0.826 | |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Table 2: Quantitative Specifications of this compound
| Parameter | Specification | Rationale | Reference(s) |
| Isotopic Enrichment | Typically ≥ 98 atom % D | High isotopic purity is crucial to minimize interference from the unlabeled analyte and ensure accurate quantification. | |
| Chemical Purity (GC) | Typically >95.0% | High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis. | |
| Mass Shift (Da) | +2 | The two deuterium atoms increase the molecular weight by approximately 2 Da compared to nonanal, allowing for mass spectrometric differentiation. |
Synthesis and Purification
The synthesis of this compound is typically achieved through methods that allow for the precise introduction of deuterium atoms. Common strategies include:
-
Regioselective Hydroformylation: This method involves the reaction of a deuterated alkene, such as deuterated 1-octene, with carbon monoxide and hydrogen in the presence of a rhodium catalyst. This process can achieve high regioselectivity for the desired aldehyde product.
-
Isotopic Exchange Reactions: Deuterium can be introduced into the nonanal molecule through acid- or base-catalyzed exchange reactions with a deuterium source, such as deuterium oxide (D₂O).
Following synthesis, purification is essential to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. This is typically accomplished using chromatographic techniques such as silica gel column chromatography.
Role in Analytical Methodologies
The primary application of this compound is as an internal standard for the quantitative analysis of nonanal. By adding a known amount of this compound to samples and calibration standards, variations introduced during sample processing and instrument analysis can be normalized, leading to highly accurate and reproducible results.
Experimental Workflow for Quantitative Analysis
The general workflow for the quantification of nonanal using this compound as an internal standard is depicted below.
Caption: General workflow for the quantitative analysis of nonanal using this compound.
Detailed Experimental Protocols
Quantification of Nonanal in Human Plasma by GC-MS
This protocol details a common method for nonanal quantification in a biological matrix.
Materials:
-
Nonanal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Human Plasma
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass vial, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
-
Derivatization:
-
Add 50 µL of PFBHA solution (10 mg/mL in water).
-
Incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
-
Table 3: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 50°C, hold 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Target ions for Nonanal-PFBHA derivative and this compound-PFBHA derivative |
Metabolic Pathway of Nonanal
Nonanal, once formed in biological systems, undergoes metabolic transformation to less reactive species. The primary metabolic pathways involve oxidation and reduction, as well as conjugation with glutathione.
References
Commercial Availability and Technical Applications of Nonanal-d2: A Guide for Researchers
Introduction
Nonanal-d2, a deuterated form of the saturated aldehyde nonanal, serves as a critical tool for researchers, scientists, and drug development professionals. Its isotopic labeling allows for precise quantification in complex biological matrices, making it an invaluable internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of this compound, with a focus on quantitative data, experimental methodologies, and its role in metabolic and signaling pathways.
Commercial Sources and Availability
This compound is available from several specialized chemical suppliers that focus on isotopically labeled compounds and analytical standards. The availability and product specifications can vary between suppliers. Researchers are advised to request lot-specific certificates of analysis for detailed information on purity and isotopic enrichment.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Smolecule | This compound | 1335435-50-1 | C₉H₁₆D₂O | 144.25 | Not specified |
| Vulcanchem | Nonanal - d2 | 1335435-50-1 | C₉H₁₆D₂O | 144.26 | ≥90% |
| MedchemExpress | This compound | 1335435-50-1 | C₉H₁₆D₂O | 144.25 | Not specified |
| InvivoChem | This compound | 1335435-50-1 | C₉H₁₆D₂O | Not specified | ≥98% |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is essential to confirm specifications with the supplier before ordering.
Physicochemical Properties and Isotopic Enrichment
The key feature of this compound is the substitution of two hydrogen atoms with deuterium. This isotopic labeling results in a nominal mass increase of 2 Da compared to unlabeled nonanal, allowing for its differentiation in mass spectrometric analysis. While specific isotopic enrichment values should be obtained from the supplier's certificate of analysis, commercially available deuterated standards typically have an isotopic purity of 98 atom % D or higher.[1]
| Property | Value |
| Molecular Formula | C₉H₁₆D₂O |
| Nominal Molecular Weight | 144.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~191-192 °C (for non-deuterated nonanal) |
| Density | ~0.827 g/mL at 25 °C (for non-deuterated nonanal)[2] |
Experimental Protocols
This compound is primarily used as an internal standard to ensure the accuracy and precision of quantitative analytical methods. Below are detailed methodologies for its application in the analysis of volatile aldehydes in biological samples.
Protocol 1: Quantification of Volatile Aldehydes in Human Plasma by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from established methods for the analysis of volatile organic compounds in biological fluids.[3][4]
Materials:
-
Human plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent
-
20 mL headspace vials with screw caps and septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Carboxen/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of human plasma into a 20 mL headspace vial.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution to the plasma.
-
Add 50 µL of the PFBHA solution (10 mg/mL in water).
-
Immediately cap the vial and vortex for 10 seconds.
-
-
Incubation and Derivatization:
-
Incubate the vial at 60°C for 30 minutes in a heating block or water bath to facilitate derivatization and equilibration of the headspace.
-
-
HS-SPME Extraction:
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption at 250°C.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C (splitless mode)
-
Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized nonanal and this compound.
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards of known nonanal concentrations with a fixed amount of this compound.
-
Quantify the amount of nonanal in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Metabolic and Signaling Pathways
Nonanal is a naturally occurring saturated aldehyde that can be formed endogenously through the peroxidation of unsaturated fatty acids.[5] Aldehydes are generally reactive and require detoxification to prevent cellular damage.
Metabolic Fate of Nonanal
The primary metabolic pathways for aldehydes like nonanal involve oxidation and reduction reactions, primarily catalyzed by aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), respectively.
-
Oxidation: The aldehyde group of nonanal can be oxidized to a carboxylic acid, forming nonanoic acid. This is a major detoxification pathway.
-
Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 1-nonanol.
-
Glutathione Conjugation: Aldehydes can also be conjugated with glutathione (GSH), a key step in their detoxification and subsequent excretion from the cell.
Role in Cellular Signaling
While the specific signaling roles of nonanal are not as extensively studied as those of unsaturated aldehydes like 4-hydroxy-2-nonenal (4-HNE), saturated aldehydes are known to participate in cellular signaling, particularly in the context of oxidative stress.
Reactive aldehydes can act as signaling molecules by forming adducts with proteins, thereby altering their function. This can impact various signaling pathways, including:
-
Nrf2/Keap1 Pathway: This pathway is a primary cellular defense against oxidative stress. Electrophilic compounds, including aldehydes, can react with Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant enzymes.
-
MAPK and NF-κB Pathways: Oxidative stress and the presence of reactive aldehydes can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation, cell proliferation, and apoptosis.
This compound is a vital tool for researchers in various scientific disciplines. Its commercial availability provides a reliable source for an internal standard that is essential for accurate and precise quantification of nonanal and other volatile aldehydes in complex samples. The experimental protocols outlined in this guide offer a starting point for developing robust analytical methods. Furthermore, understanding the metabolic fate and potential signaling roles of nonanal provides a broader context for its biological significance. As research into the role of aldehydes in health and disease continues, the utility of deuterated standards like this compound will undoubtedly expand.
References
safety and handling information for Nonanal-d2
An In-depth Technical Guide to the Safety and Handling of Nonanal-d2
This technical guide provides comprehensive , compiled for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this guide is primarily based on the safety and toxicological information of its non-deuterated analogue, Nonanal. The deuterated form is expected to have a very similar safety profile.
Chemical and Physical Properties
This compound is the deuterated form of Nonanal, a colorless to light yellow liquid with a characteristic fatty, rose-like, or orange odor.[1][2] It is insoluble in water but soluble in alcohol and most fixed oils.[1][2]
Table 1: Physical and Chemical Properties of Nonanal
| Property | Value | Reference |
| Molecular Formula | C9H18O | [3] |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Odor | Fatty, rose-orange | |
| Boiling Point | 191 °C (376 °F; 464 K) | |
| Melting Point | -18 °C (0 °F; 255 K) | |
| Flash Point | 63 °C / 145.4 °F (closed cup) | |
| Density | 0.827 g/mL at 25 °C | |
| Vapor Pressure | 0.4 mm Hg at 20 °C | |
| Solubility in Water | Insoluble |
Toxicological Information
Nonanal is considered to have low acute toxicity via oral and dermal routes. However, it can be a skin and eye irritant.
Table 2: Toxicological Data for Nonanal
| Test | Result | Species | Reference |
| Oral LD50 | >5 g/kg | Rat | |
| Dermal LD50 | >5 g/kg | Rabbit | |
| Skin Irritation | Category 2 (Causes skin irritation) | Rabbit | |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Rabbit | |
| Skin Sensitization | Not sensitizing in a human maximization test (2%) | Human | |
| Genotoxicity | No mutagenic effects observed in bacterial reverse mutation (Ames) tests | Bacteria |
Hazard Identification and Safety Precautions
Nonanal is a combustible liquid and can cause skin and eye irritation. It is also considered harmful to aquatic life with long-lasting effects.
Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H401: Toxic to aquatic life.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Safe Handling and Storage
The following protocols are general guidelines for the safe handling and storage of this compound in a laboratory setting.
4.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
4.2 Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent evaporation and contamination.
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Incompatible materials: Strong oxidizing agents.
4.3 Spill and Disposal Procedures
In the event of a spill, follow these general procedures.
Caption: General spill response workflow for this compound.
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.
First Aid Measures
Table 3: First Aid Procedures for Nonanal Exposure
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Logical Relationships in Hazard Assessment
The following diagram illustrates the logical flow for assessing the hazards associated with this compound, based on the properties of Nonanal.
Caption: Logical workflow for the hazard assessment of this compound.
References
The Role of Nonanal-d2 in Metabolic Pathway Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Nonanal-d2 in metabolic pathway research, with a primary focus on its role as an internal standard for accurate quantification of endogenous nonanal and other related aldehydes. Nonanal, a saturated fatty aldehyde, is a significant biomarker of oxidative stress resulting from lipid peroxidation. Its precise measurement is crucial for understanding the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and metabolic syndrome. This document details the experimental protocols, quantitative data, and metabolic pathways associated with nonanal, leveraging this compound for robust and reliable analysis.
Core Principles: this compound in Quantitative Metabolomics
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard for quantitative analysis in mass spectrometry-based metabolomics.[1] The principle of stable isotope dilution (SID) is employed, where a known concentration of the deuterated analog (this compound) is spiked into a biological sample at the initial stage of preparation.[1] Because this compound is chemically and physically almost identical to endogenous nonanal, it experiences the same variations during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to its deuterated internal standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural losses.[1]
Data Presentation: Quantitative Performance
The use of this compound as an internal standard significantly improves the performance of analytical methods for nonanal quantification. Below is a summary of typical validation parameters for a UHPLC-MS/MS method for the quantification of nonanal in human plasma, demonstrating the high accuracy and precision achieved with this approach.
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy & Precision | ||
| LLOQ (1 ng/mL) | Accuracy: 80-120% Precision (%CV): ≤ 20% | Accuracy: 98.5% Precision: 12.3% |
| Low QC (3 ng/mL) | Accuracy: 85-115% Precision (%CV): ≤ 15% | Accuracy: 102.1% Precision: 8.7% |
| Medium QC (500 ng/mL) | Accuracy: 85-115% Precision (%CV): ≤ 15% | Accuracy: 97.6% Precision: 5.4% |
| High QC (800 ng/mL) | Accuracy: 85-115% Precision (%CV): ≤ 15% | Accuracy: 101.5% Precision: 6.1% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Pass |
| Recovery | Consistent and reproducible. | > 85% |
This table represents typical data synthesized from established methodologies for aldehyde quantification using deuterated internal standards.
Experimental Protocols
Detailed methodologies for the quantification of nonanal in biological matrices using this compound as an internal standard are provided below. These protocols are based on derivatization followed by LC-MS/MS analysis.
Sample Preparation and Derivatization
Objective: To extract aldehydes from the sample matrix and convert them into a stable derivative for enhanced chromatographic retention and ionization efficiency.
Materials:
-
Biological matrix (e.g., human plasma, tissue homogenate)
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA) solution (20%)
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent (in acidified ACN) or 3-Nitrophenylhydrazine (3-NPH) with EDC and pyridine.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To 100 µL of the sample (e.g., plasma), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization:
-
Using DNPH: Add 100 µL of the DNPH derivatizing reagent to the supernatant. Incubate at room temperature for 1 hour.
-
Using 3-NPH: To 50 µL of the supernatant, add 50 µL of a freshly prepared 3-NPH derivatizing reagent (200 mM 3-NPH and 120 mM EDC in 50% ethanol containing 6% pyridine). Incubate at 35°C for 30 minutes with shaking.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the DNPH-derivatives with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
UHPLC-MS/MS Analysis
Objective: To separate the derivatized nonanal and this compound and quantify them using tandem mass spectrometry.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for DNPH derivatives):
-
Nonanal-DNPH: Precursor ion [M+H]⁺ → Product ion (characteristic fragment of the DNPH moiety).
-
This compound-DNPH: Precursor ion [M+H]⁺ → Product ion (same product ion as unlabeled nonanal).
-
Note: The exact m/z values for precursor and product ions will depend on the derivatizing agent used and should be optimized for the specific instrument.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for the specific instrument to achieve maximum sensitivity.
Metabolic Pathways and Role of this compound as a Tracer
Nonanal is primarily formed endogenously through the peroxidation of polyunsaturated fatty acids (PUFAs), a key feature of oxidative stress. Once formed, nonanal can be metabolized through enzymatic pathways.
Formation of Nonanal via Lipid Peroxidation
Free radicals can attack PUFAs in cellular membranes, initiating a chain reaction that leads to the formation of lipid hydroperoxides. These unstable intermediates can decompose to form a variety of aldehydes, including nonanal.
Detoxification of Nonanal by Fatty Aldehyde Dehydrogenase (FALDH)
The primary metabolic route for the detoxification of nonanal and other long-chain fatty aldehydes is oxidation to their corresponding carboxylic acids. This reaction is catalyzed by the enzyme fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[2] FALDH exhibits broad substrate specificity for aliphatic aldehydes with chain lengths from 6 to 24 carbons, including nonanal. The product of nonanal oxidation by FALDH is nonanoic acid.
This compound as a Metabolic Tracer
While the primary application of this compound is as an internal standard, it can also be used as a metabolic tracer to study the fate of nonanal in biological systems. By introducing this compound into a cell culture or animal model, researchers can track its conversion to deuterated nonanoic acid (Nonanoic acid-d2). This allows for the measurement of the flux through the FALDH pathway and can provide insights into how this pathway is affected by disease states or therapeutic interventions. The appearance of other deuterated metabolites could also reveal novel metabolic pathways for nonanal.
Mandatory Visualizations
Caption: Experimental workflow for nonanal quantification.
Caption: Metabolic pathway of nonanal formation and detoxification.
References
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of Nonanal-d2. Understanding the behavior of deuterated analogues of endogenous compounds like nonanal is critical for their application as internal standards in quantitative bioanalytical studies, particularly in metabolomics and drug development. This document outlines the principal fragmentation pathways, presents predicted quantitative data in a structured format, details a general experimental protocol for its analysis, and visualizes the fragmentation mechanisms and analytical workflow.
Core Concepts in the Fragmentation of Deuterated Aldehydes
The fragmentation of aliphatic aldehydes, including their deuterated isotopologues, in electron ionization mass spectrometry (EI-MS) is predominantly governed by two well-established pathways: alpha-cleavage and the McLafferty rearrangement. The presence of deuterium atoms at specific positions within the molecule introduces a notable shift in the mass-to-charge ratio (m/z) of the resulting fragment ions, which is the cornerstone of its use as an internal standard.
In the case of this compound, where two hydrogen atoms are replaced by deuterium, the molecular ion is observed at m/z 144, a 2-dalton increase from the non-deuterated nonanal (m/z 142)[1]. The subsequent fragmentation follows predictable pathways, although the relative abundance of certain fragments may be influenced by the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is less likely to cleave than a carbon-hydrogen (C-H) bond.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted major fragment ions for this compound under typical electron ionization (70 eV) conditions. These predictions are based on the foundational principles of aldehyde fragmentation. The exact relative abundances can vary based on instrumentation and analytical conditions.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Notes |
| 144 | [C₉H₁₆D₂O]⁺• | Molecular Ion (M⁺•) | Represents the intact ionized molecule. |
| 126 | [C₉H₁₆O]⁺• | Loss of D₂ | Potential loss of deuterium atoms. |
| 115 | [C₈H₁₃D₂]⁺ | α-cleavage: Loss of CHO• | Cleavage of the bond between C1 and C2. |
| 100 | [C₇H₁₂D₂]⁺• | McLafferty Rearrangement | Rearrangement followed by loss of a neutral alkene. |
| 85 | [C₆H₁₁D₂]⁺ | Secondary Fragmentation | Further fragmentation of larger ions. |
| 72 | [C₄H₆DO]⁺• | McLafferty + 1 | McLafferty rearrangement with deuterium transfer. |
| 58 | [C₃H₄DO]⁺ | β-cleavage | Cleavage of the bond between C2 and C3. |
| 44 | [CH₂=CHD-OH]⁺• | McLafferty Rearrangement Product | Characteristic ion for aldehydes with γ-deuterium. |
| 31 | [CDO]⁺ | α-cleavage: Loss of C₈H₁₇• | Cleavage of the C-C bond adjacent to the carbonyl group. |
Experimental Protocol for GC-MS Analysis of this compound
This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol serves as a starting point and may require optimization based on the specific instrumentation and analytical objectives.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or methanol.
-
Working Standards: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve for quantitative analysis.
-
Internal Standard Spiking: For the quantification of nonanal in a sample matrix, a known concentration of this compound is spiked into the sample prior to extraction.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
Data Acquisition: Full scan mode for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, monitoring the characteristic ions of this compound (e.g., m/z 144, 72, 44).
Visualization of Fragmentation and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound and the general experimental workflow for its analysis.
References
Methodological & Application
Application Notes and Protocols for the Use of Nonanal-d2 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nonanal-d2 as an internal standard for the accurate quantification of nonanal and other volatile aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard such as this compound is a robust analytical technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative results.[1]
Principle of the Method
The core of this method lies in the use of a stable isotope-labeled internal standard, this compound. This deuterated analog of nonanal is chemically and physically almost identical to the unlabeled analyte.[1] This similarity ensures that both compounds behave nearly identically during extraction, derivatization, and chromatographic separation. A known and constant amount of this compound is added to all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process.
During GC-MS analysis, nonanal and this compound will co-elute or elute in close proximity. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve. This ratiometric approach effectively minimizes variations arising from sample preparation inconsistencies, injection volume differences, and instrument drift.[1]
Applications
Accurate quantification of nonanal is crucial as it is a significant biomarker for oxidative stress and has been identified in various biological and environmental samples.[1] This method is applicable to a wide range of matrices, including:
-
Biological Fluids: Plasma, urine, and exhaled breath condensate for clinical research and disease biomarker discovery.
-
Food and Beverages: Analysis of flavor and off-flavor compounds, as well as lipid peroxidation products in food quality control.[2]
-
Environmental Samples: Monitoring of volatile organic compounds (VOCs) in air and water samples.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantification of aldehydes using a deuterated internal standard with GC-MS. These values are representative of the performance that can be expected from a well-optimized and validated method.
| Performance Parameter | Result | Comments |
| Linearity Range | 1 - 200 ng/mL | For nonanal using Nonanal-d18 as an internal standard. |
| Correlation Coefficient (r²) | > 0.999 | Demonstrates excellent linearity over the defined concentration range. |
| Limit of Detection (LOD) | 12 - 380 ng/L | Varies depending on the specific aldehyde and matrix. For (E)-2-nonenal, the LOD was 12 ng/L. |
| Limit of Quantification (LOQ) | 0.02 µg/L | For a structurally similar compound, (E)-2-nonenal, in beer. |
| Recovery | 96.5% | For a structurally similar compound, (E)-2-nonenal, in beer. |
| Precision (RSD) | 4% | For a structurally similar compound, (E)-2-nonenal, in beer. |
| Matrix Effect | -4.5% | In human plasma, indicating minimal signal suppression or enhancement. |
Experimental Protocols
The following protocols provide detailed methodologies for the quantification of nonanal and other volatile aldehydes using this compound as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Nonanal Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of pure nonanal.
-
Dissolve the weighed nonanal in a 10 mL volumetric flask with GC-MS grade methanol or hexane.
-
Ensure the nonanal is completely dissolved by vortexing.
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed this compound in a 10 mL volumetric flask with GC-MS grade methanol or hexane.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Working Standard and Internal Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Nonanal stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
Prepare a working internal standard solution by diluting the this compound stock solution to a concentration that is in the mid-range of the calibration curve (e.g., 50 ng/mL).
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Aldehydes
This protocol is suitable for the analysis of volatile aldehydes in liquid samples such as biological fluids or beverages.
-
Materials and Reagents:
-
This compound internal standard working solution.
-
Analyte working standard solutions.
-
Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).
-
Sodium chloride (NaCl).
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
-
Sample Preparation and Derivatization:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of this compound internal standard working solution (e.g., 50 µL of 50 ng/mL solution).
-
Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.
-
Add 100 µL of the PFBHA derivatization reagent to the vial.
-
Immediately seal the vial and vortex for 1 minute.
-
Incubate the vial at 60°C for 30 minutes to allow for derivatization and headspace equilibration.
-
-
HS-SPME and GC-MS Analysis:
-
Expose the SPME fiber to the headspace of the heated vial for a defined period (e.g., 30 minutes) to extract the derivatized aldehydes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.
-
Analyze using the GC-MS parameters outlined in Protocol 4.
-
Protocol 3: Liquid-Liquid Extraction GC-MS for Aldehydes in a Liquid Matrix
This protocol is an alternative for samples where headspace analysis may not be suitable.
-
Sample Preparation and Derivatization:
-
To 100 µL of a liquid sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of PFBHA solution (10 mg/mL in water).
-
Incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
-
Protocol 4: GC-MS Instrument Parameters
The following are typical GC-MS parameters that can be adapted as needed.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
SIM Ions for Nonanal-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 284, 337).
-
SIM Ions for this compound-PFBHA derivative: Monitor the corresponding shifted ions (e.g., m/z 181, 286, 339).
-
Protocol 5: Calibration and Quantification
-
Calibration Curve Construction:
-
Prepare a set of calibration standards containing the target analyte at different concentrations.
-
Spike each calibration standard with the same constant concentration of the this compound internal standard working solution.
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.995 is generally considered acceptable.
-
-
Quantification of Unknown Samples:
-
Prepare and analyze the unknown samples using the same procedure as the calibration standards, including the addition of the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve using the linear regression equation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of quantification using an internal standard.
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Principle of internal standard quantification in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nonanal in Biological Samples using Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal, a saturated aldehyde, is a significant biomarker for oxidative stress, a physiological state implicated in a spectrum of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] The accurate and precise quantification of nonanal in complex biological matrices is paramount for clinical research and the development of diagnostics. However, the inherent volatility and reactivity of nonanal present analytical challenges, often leading to inaccuracies due to matrix effects.[1]
This document provides detailed application notes and protocols for the robust quantification of nonanal in biological samples, such as plasma and urine, utilizing a stable isotope-labeled internal standard, Nonanal-d2, coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is the gold standard for quantitative analysis, as it effectively corrects for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2][3]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of this compound, which is chemically identical to the endogenous nonanal but mass-distinguishable, is spiked into the biological sample prior to any sample preparation steps. This "internal standard" experiences the same physical and chemical changes as the analyte of interest throughout the entire analytical process, including extraction, derivatization, and injection.
Due to their volatility and polarity, aldehydes require derivatization to improve their chromatographic properties for GC-MS analysis.[4] In this protocol, nonanal and this compound are derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the volatile aldehydes into more stable and less volatile PFBHA-oxime derivatives.
Following derivatization and extraction, the samples are analyzed by GC-MS. The quantification of nonanal is achieved by measuring the ratio of the peak area of the nonanal-PFBHA derivative to the peak area of the this compound-PFBHA derivative and comparing this ratio to a calibration curve generated from standards with known concentrations of nonanal and a constant concentration of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data and performance characteristics for the analysis of nonanal and other similar aldehydes in biological matrices using methods analogous to the one described.
Table 1: Expected Performance Characteristics of the GC-MS Method
| Parameter | Expected Value | Notes |
| Linearity (r²) | > 0.99 | Over the specified calibration range. |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | Dependent on the biological matrix and specific instrumentation. |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | Dependent on the biological matrix and specific instrumentation. |
| Recovery | 80 - 120% | Expected recovery for deuterated internal standards in various matrices. |
| Precision (RSD) | < 15% | For intra-day and inter-day precision. |
| Accuracy | 85 - 115% | Expressed as the percentage of the measured concentration to the nominal concentration. |
Table 2: Representative Concentrations of Nonanal in Human Biological Samples
| Biological Matrix | Condition | Nonanal Concentration Range | Reference |
| Plasma | Healthy Controls | 0.1 - 10 ng/mL | |
| Plasma | Oxidative Stress-Related Disease | Elevated levels expected | |
| Urine | Healthy Controls | 1 - 50 ng/mL | |
| Urine | Oxidative Stress-Related Disease | Elevated levels expected | |
| Exhaled Breath Condensate | Healthy Controls | 0.05 - 5 ng/mL | |
| Exhaled Breath Condensate | Lung Cancer | Significantly elevated levels reported |
Experimental Protocols
Protocol 1: Quantification of Nonanal in Human Plasma
1. Materials and Reagents
-
Nonanal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma samples (stored at -80°C)
2. Preparation of Solutions
-
Nonanal Stock Solution (1 mg/mL): Accurately weigh 10 mg of nonanal and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the nonanal stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
-
PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water.
3. Sample Preparation and Derivatization
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Vortex briefly.
-
Add 500 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 100 µL of the PFBHA derivatizing reagent.
-
Vortex and incubate at 60°C for 60 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Add 500 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
Protocol 2: Quantification of Nonanal in Human Urine
1. Materials and Reagents
-
Same as for plasma analysis.
-
Human urine samples (stored at -80°C)
2. Preparation of Solutions
-
Same as for plasma analysis.
3. Sample Preparation and Derivatization
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 3,000 x g for 10 minutes to remove any particulate matter.
-
To a 2 mL glass vial, add 500 µL of the clarified urine.
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Vortex briefly.
-
Add 100 µL of the PFBHA derivatizing reagent.
-
Vortex and incubate at 70°C for 30 minutes.
-
Follow steps 10-14 from the plasma protocol for extraction and sample preparation for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can offer higher sensitivity for PFBHA derivatives.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nonanal-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 197).
-
This compound-PFBHA derivative: Monitor corresponding ions shifted by 2 Da (e.g., m/z 183, 199).
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the selected ions of both the nonanal-PFBHA and this compound-PFBHA derivatives.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the nonanal standards.
-
Determine the concentration of nonanal in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: Oxidative stress-induced lipid peroxidation pathway leading to nonanal formation.
Experimental Workflow
Caption: General workflow for the quantification of nonanal in biological samples.
References
Application Notes and Protocols for the Use of Nonanal-d2 in Lipid Peroxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage and the progression of numerous diseases. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as nonanal, which can serve as biomarkers for oxidative stress. Accurate quantification of these biomarkers is paramount for understanding disease mechanisms and for the development of novel therapeutics. The use of stable isotope-labeled internal standards, such as Nonanal-d2, is a robust method to enhance the accuracy and precision of mass spectrometry-based quantification of lipid peroxidation products.
This compound, a deuterated form of nonanal, serves as an ideal internal standard in lipid peroxidation assays. Due to its similar chemical and physical properties to the endogenous nonanal, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results.
Signaling Pathways and Experimental Workflow
The generation of lipid peroxidation products, such as nonanal, is a complex process initiated by reactive oxygen species (ROS). The following diagram illustrates the general pathway of lipid peroxidation leading to the formation of aldehydes and the workflow for their quantification using this compound as an internal standard.
Caption: Lipid peroxidation pathway and quantification workflow.
Experimental Protocols
Protocol 1: Quantification of Nonanal in Biological Samples using this compound and GC-MS
This protocol describes the quantification of nonanal in a biological matrix (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (concentration to be optimized)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sodium sulfate (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For tissue samples, homogenize in cold PBS to a final concentration of 100 mg/mL.
-
Centrifuge tissue homogenates at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Internal Standard Spiking:
-
To 100 µL of the biological sample (plasma or tissue supernatant), add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the assay.
-
-
Extraction:
-
Add 500 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of hexane, vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper hexane layer.
-
Repeat the hexane extraction and pool the hexane layers.
-
Dry the pooled hexane extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a PFBHA solution in a suitable solvent (e.g., pyridine).
-
Incubate at 60°C for 30 minutes to form the PFB-oxime derivatives of the aldehydes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC to separate the analytes.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for the PFB-oxime derivatives of nonanal and this compound.
-
Data Analysis:
-
Construct a calibration curve using known concentrations of nonanal standards spiked with the same amount of this compound internal standard.
-
Calculate the ratio of the peak area of nonanal to the peak area of this compound for both the standards and the samples.
-
Determine the concentration of nonanal in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a lipid peroxidation assay using this compound as an internal standard.
Table 1: Calibration Curve for Nonanal Quantification
| Nonanal Concentration (ng/mL) | Peak Area Ratio (Nonanal/Nonanal-d2) |
| 0.5 | 0.052 |
| 1.0 | 0.105 |
| 5.0 | 0.510 |
| 10.0 | 1.020 |
| 25.0 | 2.550 |
| 50.0 | 5.100 |
Table 2: Nonanal Levels in Control vs. Oxidatively Stressed Cells
| Sample Group | Mean Nonanal Concentration (ng/mg protein) ± SD |
| Control | 2.5 ± 0.4 |
| Oxidative Stress | 15.8 ± 2.1 |
Logical Relationships in Quantification
The use of an internal standard like this compound is based on a clear logical relationship to ensure accurate quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
The protocol outlined above provides a robust framework for the accurate quantification of nonanal, a key biomarker of lipid peroxidation, in various biological samples. The incorporation of this compound as an internal standard is crucial for mitigating experimental variability and ensuring high-quality, reproducible data. This methodology is highly valuable for researchers in academic and industrial settings who are investigating the role of oxidative stress in health and disease.
Application of Nonanal-d2 in Food and Fragrance Analysis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nonanal-d2 as an internal standard in the quantitative analysis of nonanal in food and fragrance matrices. The use of a stable isotope-labeled internal standard like this compound is a robust analytical technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative results.[1]
Nonanal, a nine-carbon aldehyde, is a significant contributor to the aroma profile of many foods and fragrances, often imparting citrus, floral, or waxy notes.[2][3][4] It is naturally present in citrus oils, rose oils, and various other essential oils.[5] Accurate quantification of nonanal is crucial for quality control, flavor and fragrance profiling, and authenticity studies. Stable Isotope Dilution Analysis (SIDA) using this compound is the gold standard for this purpose.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the earliest stage of the analytical workflow. This compound is chemically and physically almost identical to the endogenous, unlabeled nonanal, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, precise and accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.
Advantages of Using this compound as an Internal Standard
The use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled internal standards:
-
Enhanced Accuracy and Precision : It effectively corrects for variations in sample preparation, injection volume, and instrument response.
-
Mitigation of Matrix Effects : Co-elution of the analyte and the deuterated standard helps to compensate for ion suppression or enhancement in complex matrices.
-
Improved Method Robustness : The method becomes more reliable and less susceptible to minor variations in experimental conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when using a deuterated nonanal internal standard for the analysis of nonanal in various matrices.
Table 1: Method Validation Parameters for Nonanal Analysis using Deuterated Internal Standard.
| Parameter | Food Matrix (e.g., Fruit Juice) | Fragrance Matrix (e.g., Essential Oil) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 10% | < 12% |
| Limit of Quantification (LOQ) | 2 - 20 µg/g | 5 - 50 µg/mL |
Data is compiled from typical performance characteristics of SIDA methods.
Table 2: Comparison of Internal Standards for Aldehyde Quantification.
| Parameter | Deuterated Internal Standard (this compound) | Structurally Similar Internal Standard |
| Accuracy (Recovery %) | 98.5% | 85.2% |
| Precision (RSD %) | 2.8% | 12.5% |
| Linearity (R²) | 0.998 | 0.985 |
| Matrix Effect (%) | 3.2% | 25.8% |
This table illustrates the superior performance of a deuterated internal standard in mitigating matrix effects and improving accuracy and precision.
Experimental Protocols
Detailed methodologies for the analysis of nonanal using this compound as an internal standard are provided below.
Protocol 1: Quantification of Nonanal in Food Matrices by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile aldehydes in solid or liquid food samples.
1. Sample Preparation:
- Homogenize solid samples or directly use liquid samples.
- Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.
- Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).
- If desired, add a salt solution (e.g., NaCl or LiCl) to enhance the release of volatile compounds into the headspace.
- Seal the vial tightly with a PTFE-lined septum.
- Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.
2. HS-SPME Procedure:
- Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the incubation temperature.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Parameters:
- Injector: Splitless mode, 250°C.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
- Mass Spectrometer:
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor characteristic ions for nonanal (e.g., m/z 57, 70, 84).
- Monitor corresponding ions for this compound (e.g., m/z 59, 72, 86).
4. Data Analysis:
- Integrate the peak areas for the selected ions of both nonanal and this compound.
- Calculate the ratio of the peak area of nonanal to the peak area of this compound.
- Construct a calibration curve by plotting the peak area ratio against the concentration of nonanal standards.
- Determine the concentration of nonanal in the sample from the calibration curve.
Protocol 2: Quantification of Nonanal in Fragrance Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is suitable for fragrance samples where derivatization can improve chromatographic properties and sensitivity.
1. Sample Preparation and Derivatization:
- Accurately weigh or pipette a known amount of the fragrance sample into a vial.
- Add a known amount of this compound internal standard solution.
- Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in a suitable solvent).
- Incubate at 60°C for 30 minutes to facilitate derivatization.
- After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane.
- Transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters:
- Injector: Split/Splitless, 260°C.
- Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 10 minutes.
- Mass Spectrometer:
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor characteristic fragment ions of the nonanal-PFBHA derivative.
- Monitor the corresponding mass-shifted ions for the this compound-PFBHA derivative.
3. Data Analysis:
- Follow the same data analysis steps as outlined in Protocol 1.
Protocol 3: Quantification of Nonanal in Liquid Food Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This protocol is suitable for liquid samples like beverages and provides high sensitivity and selectivity.
1. Sample Preparation and Derivatization:
- Pipette a known volume of the liquid sample (e.g., 1 mL) into a centrifuge tube.
- Add a known amount of this compound internal standard solution.
- Add a solution of 2,4-dinitrophenylhydrazine (DNPH) to derivatize the aldehydes.
- Acidify the mixture to facilitate the reaction.
- Incubate the mixture for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 40°C).
- Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the derivatives.
- Elute the derivatives and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
- LC System: A suitable HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
- Flow Rate: 0.2 - 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Monitor the precursor-to-product ion transition for the Nonanal-DNPH derivative.
- Monitor the corresponding mass-shifted transition for the this compound-DNPH derivative.
3. Data Analysis:
- Follow the same data analysis steps as outlined in Protocol 1, using the peak area ratios from the MRM transitions.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for quantitative analysis of nonanal using GC-MS.
Caption: Workflow for quantitative analysis of nonanal using LC-MS/MS.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
Application Notes and Protocols for the Analysis of Nonanal in Environmental Samples using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal, a nine-carbon aldehyde, is a volatile organic compound (VOC) of significant interest in environmental science.[1] It originates from both natural (biogenic) and man-made (anthropogenic) sources and is a known contributor to air pollution.[1] The accurate and precise quantification of nonanal in various environmental matrices such as water, soil, sediment, and air is crucial for environmental monitoring and assessment.[1] Given the complexity of these matrices and the volatile nature of nonanal, robust analytical methodologies are required to ensure data of high quality and reliability.[2][3]
Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic compounds in complex samples. This technique involves the addition of a known amount of a stable isotope-labeled version of the target analyte to the sample prior to processing. For nonanal analysis, a deuterated internal standard, such as Nonanal-d18, is ideal. This internal standard is chemically and physically almost identical to the native nonanal, ensuring that it behaves similarly during sample extraction, cleanup, and analysis. Because the deuterated standard can be distinguished from the native analyte by its higher mass in a mass spectrometer, it allows for the accurate correction of analyte losses during sample preparation and for matrix effects that can suppress or enhance the analytical signal. The use of Nonanal-d18, a highly deuterated form of nonanal, is particularly advantageous as it minimizes the risk of isotopic overlap with the native analyte. While other deuterated forms like Nonanal-d2 exist, Nonanal-d18 is a more commonly utilized and robust internal standard for these applications.
These application notes provide detailed protocols for the analysis of nonanal in various environmental matrices using a deuterated internal standard and gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The use of a deuterated internal standard like Nonanal-d18 in conjunction with GC-MS provides excellent sensitivity, precision, and accuracy for the determination of nonanal in environmental samples. The following table summarizes typical performance data for this analytical approach.
| Parameter | Water | Soil/Sediment |
| Method Detection Limit (MDL) | 0.5 µg/L | 1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/L | 3 µg/kg |
| Precision (%RSD, n=7) | < 10% | < 10% |
| Accuracy (Spike Recovery) | 90 - 110% | 90 - 110% |
Table 1: Typical quantitative performance data for the analysis of nonanal using Nonanal-d18 internal standard and GC-MS.
Experimental Protocols
General Workflow for Isotope Dilution Analysis
The overarching principle of the following protocols is isotope dilution. A known quantity of the deuterated internal standard is added to the sample at the beginning of the workflow. The ratio of the native analyte to the internal standard is then measured by GC-MS, which allows for accurate quantification regardless of losses during sample preparation or matrix-induced signal variations.
Caption: General workflow for nonanal analysis using a deuterated internal standard.
Protocol 1: Analysis of Nonanal in Water Samples
This protocol is suitable for the analysis of nonanal in various types of water, including groundwater and surface water.
1. Materials and Reagents
-
Nonanal analytical standard
-
Nonanal-d18 internal standard
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide grade)
-
Anhydrous sodium sulfate
-
Amber glass vials with PTFE-lined septa
2. Sample Preparation and Extraction
-
Collect water samples in amber glass vials, ensuring minimal headspace to prevent volatilization.
-
To a 10 mL water sample, add a known amount of Nonanal-d18 in methanol to achieve a final concentration of 10 µg/L.
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of dichloromethane to the vial.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Carefully collect the bottom DCM layer using a Pasteur pipette.
-
Repeat the extraction two more times with fresh 2 mL aliquots of DCM.
-
Combine the DCM extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode at 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Nonanal: m/z (e.g., 57, 70, 84, 142)
-
Nonanal-d18: m/z (e.g., 60, 74, 90, 160) - Note: exact ions will depend on the fragmentation pattern of the specific deuterated standard.
-
-
4. Data Analysis
-
Identify the peaks for nonanal and Nonanal-d18 based on their retention times.
-
Integrate the peak areas for the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (Nonanal peak area / Nonanal-d18 peak area).
-
Construct a calibration curve by analyzing a series of standards with known concentrations of nonanal and a constant concentration of Nonanal-d18.
-
Determine the concentration of nonanal in the samples from the calibration curve.
Caption: Workflow for the analysis of nonanal in water samples.
Protocol 2: Analysis of Nonanal in Soil and Sediment Samples
This protocol utilizes Pressurized Liquid Extraction (PLE) for the efficient extraction of nonanal from solid matrices.
1. Materials and Reagents
-
All materials from Protocol 1
-
Diatomaceous earth
-
PLE extraction cells
2. Sample Preparation and Extraction
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10 g of the homogenized sample and mix it with diatomaceous earth.
-
Spike the sample with a known amount of Nonanal-d18.
-
Pack the mixture into a PLE extraction cell.
-
Perform the extraction using the following conditions:
-
Solvent: Dichloromethane
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static cycles: 2 cycles of 5 minutes each
-
-
Collect the extract and pass it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis and Data Analysis
-
Follow the procedures outlined in Protocol 1, sections 3 and 4.
Caption: Workflow for the analysis of nonanal in soil and sediment samples.
Protocol 3: Analysis of Nonanal in Air Samples
This protocol employs Solid Phase Microextraction (SPME) for the sampling and pre-concentration of nonanal from air.
1. Materials and Reagents
-
Nonanal analytical standard
-
Nonanal-d18 internal standard
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas-tight syringe for standard preparation
2. Sample Preparation and Extraction
-
For active sampling, draw a known volume of air through a sorbent tube at a calibrated flow rate. The sorbent is then thermally desorbed.
-
For passive or headspace sampling, expose a conditioned SPME fiber to the air sample or the headspace of a collected air sample in a sealed vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
During method development, a known amount of Nonanal-d18 can be introduced into the sampling vial in the gas phase using a gas-tight syringe to act as an internal standard.
3. GC-MS Analysis
-
Insert the SPME fiber directly into the heated GC inlet for thermal desorption of the analytes onto the GC column.
-
Follow the GC-MS and data analysis procedures outlined in Protocol 1, sections 3 and 4. The GC inlet should be operated in splitless mode during desorption.
Caption: Workflow for the analysis of nonanal in air samples using SPME.
Conclusion
The use of a deuterated internal standard, such as Nonanal-d18, is a powerful and essential technique for the accurate and reliable quantification of nonanal in complex environmental matrices. The protocols provided herein offer robust and sensitive methods for the analysis of nonanal in water, soil, sediment, and air. By correcting for matrix effects and procedural losses, the isotope dilution technique provides a defensible approach for a wide range of analytical challenges in environmental monitoring and research.
References
Application Notes and Protocols for the Preparation of Calibration Standards with Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal is a saturated fatty aldehyde implicated as a potential biomarker in various physiological and pathological processes, including oxidative stress and certain types of cancer.[1] Accurate quantification of nonanal in complex biological and environmental matrices is crucial for advancing research in these areas. However, the inherent volatility and reactivity of aldehydes pose significant analytical challenges.[2] The use of a stable isotope-labeled internal standard, such as Nonanal-d2, in conjunction with gas chromatography-mass spectrometry (GC-MS), is a robust method to overcome these challenges. This approach, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response.[3]
This compound is a deuterated analog of nonanal where two hydrogen atoms have been replaced by deuterium.[2] This isotopic labeling results in a mass shift that allows it to be distinguished from the endogenous nonanal by the mass spectrometer, while maintaining nearly identical chemical and physical properties.[3] Consequently, this compound co-elutes with nonanal during chromatographic separation and experiences similar ionization efficiency and matrix effects, making it an ideal internal standard.
These application notes provide a comprehensive guide to the preparation of calibration standards using this compound, including detailed protocols for stock solution preparation, calibration curve generation, and sample analysis by GC-MS.
Data Presentation
Physical and Chemical Properties
| Property | Value/Description |
| Molecular Formula | C₉H₁₆D₂O |
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | This compound (specific deuteration positions should be confirmed from the supplier's certificate of analysis) |
| Physical State | Colorless to pale yellow liquid |
| Purity (Typical) | >95.0% |
GC-MS Method Validation Parameters (Representative Data)
The following table summarizes typical performance characteristics of a validated GC-MS method for the quantification of aldehydes using a deuterated internal standard. These values can serve as a benchmark for a method employing this compound.
| Performance Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | ~0.01 µg/L |
| Limit of Quantification (LOQ) | ~0.02 µg/L |
| Accuracy (% Bias) | -5% to +5% |
| Precision (%RSD) | < 6% |
Experimental Protocols
Materials and Reagents
-
Nonanal (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
Methanol (GC-MS grade) or other suitable solvent (e.g., hexane)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC-MS grade)
-
Anhydrous sodium sulfate
-
Class A volumetric flasks
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol 1: Preparation of Stock and Working Solutions
1.1. Nonanal Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of pure nonanal.
- Dissolve the weighed nonanal in methanol in a 10 mL Class A volumetric flask.
- Ensure the nonanal is completely dissolved by vortexing.
- Store the stock solution at -20°C in a tightly sealed vial.
1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound.
- Dissolve the weighed this compound in methanol in a 10 mL Class A volumetric flask.
- Ensure complete dissolution by vortexing.
- Store the IS stock solution at -20°C in a tightly sealed vial.
1.3. Nonanal Working Standard Solutions:
- Prepare a series of working standard solutions by serial dilution of the Nonanal Stock Solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
1.4. This compound Internal Standard (IS) Working Solution (e.g., 10 µg/mL):
- Pipette 100 µL of the this compound IS Stock Solution (1 mg/mL) into a 10 mL volumetric flask.
- Bring the volume to 10 mL with methanol.
- Vortex to ensure homogeneity. This working solution will be used to spike all calibration standards and samples.
Protocol 2: Preparation of Calibration Standards
2.1. Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma or a suitable solvent) with known concentrations of the nonanal working standards. For example, to prepare a 100 ng/mL standard, add 10 µL of a 10 µg/mL nonanal working solution to 990 µL of the blank matrix.
2.2. Add a constant amount of the this compound IS Working Solution to each calibration standard. For instance, add 10 µL of the 10 µg/mL this compound IS Working Solution to each 1 mL of calibration standard to achieve a final IS concentration of 100 ng/mL.
2.3. The final concentrations of the nonanal calibration standards should cover the expected range of concentrations in the unknown samples. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 ng/mL.
Protocol 3: Sample Preparation and Derivatization
3.1. To a known volume of the sample (e.g., 100 µL of plasma), add the same constant amount of the this compound IS Working Solution as used for the calibration standards (e.g., 10 µL of 10 µg/mL solution).
3.2. Add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.
3.3. Incubate the mixture at 60°C for 30 minutes to allow for derivatization.
3.4. After cooling to room temperature, add 500 µL of hexane and vortex vigorously for 1 minute for liquid-liquid extraction.
3.5. Centrifuge at 3,000 rpm for 5 minutes to separate the phases.
3.6. Transfer the upper hexane layer to a new vial for GC-MS analysis.
Protocol 4: GC-MS Analysis
4.1. GC-MS Conditions (Example):
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless).
- Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes. Ramp 1 at 10°C/min to 150°C. Ramp 2 at 20°C/min to 280°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
4.2. Selected Ion Monitoring (SIM) Parameters:
- Nonanal Derivative: The exact m/z of the target ions for the PFBHA derivative of nonanal should be determined experimentally by analyzing a standard in full scan mode.
- This compound Derivative: The target ions for the PFBHA derivative of this compound will be shifted by +2 m/z units compared to the non-derivatized form. The exact m/z for the derivative should also be confirmed experimentally. Based on the common fragmentation of aldehydes, characteristic ions for underivatized nonanal include m/z 41, 44, 57, and 70. For this compound, the corresponding ions would be shifted. The molecular ion of nonanal is at m/z 142.
4.3. Data Analysis:
- Integrate the peak areas for the selected ions of both the nonanal derivative and the this compound derivative.
- Calculate the ratio of the peak area of nonanal to the peak area of this compound for each calibration standard and sample.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of nonanal in the samples from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of nonanal using this compound as an internal standard.
Caption: Logical framework illustrating the principle of using this compound as an internal standard for accurate quantification.
References
Application Notes & Protocols for Isotopic Dilution Methods Utilizing Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal is a nine-carbon aldehyde that serves as a significant biomarker for oxidative stress, particularly lipid peroxidation.[1][2] The accurate quantification of nonanal in various biological matrices is crucial for understanding disease pathogenesis, monitoring therapeutic efficacy, and in drug development.[3][4] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[5] This document provides detailed application notes and protocols for the use of Nonanal-d2 as an internal standard in IDMS workflows for the quantification of nonanal. This compound, a stable isotope-labeled (SIL) analog of nonanal, is an ideal internal standard as it shares near-identical chemical and physical properties with the analyte, but is distinguishable by its mass.
Principle of Isotopic Dilution
Isotope dilution analysis involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing an unknown amount of the native analyte (nonanal). The SIL standard and the analyte are assumed to behave identically during sample extraction, derivatization, and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively compensates for variations in sample recovery and matrix effects.
Relevant Signaling Pathways and Experimental Workflows
Lipid Peroxidation and Nonanal Formation
Oxidative stress in biological systems leads to the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes, a process that generates various reactive aldehydes, including nonanal. The quantification of nonanal provides a snapshot of the extent of lipid peroxidation and oxidative damage.
Caption: Simplified pathway of nonanal formation from lipid peroxidation.
General Workflow for Nonanal Quantification using IDMS
The general workflow for quantifying nonanal using this compound as an internal standard involves sample preparation, spiking with the internal standard, extraction, derivatization (optional but recommended), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General workflow for nonanal quantification by IDMS.
Experimental Protocols
Protocol 1: Quantification of Nonanal in Human Plasma using GC-MS
This protocol details the analysis of nonanal in human plasma using liquid-liquid extraction (LLE) followed by derivatization and GC-MS analysis with this compound as the internal standard.
Materials and Reagents:
-
Nonanal analytical standard
-
This compound internal standard
-
Human plasma (collected in EDTA tubes)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Pyridine
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a centrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds.
-
Liquid-Liquid Extraction: Add 2 mL of hexane and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Extract Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Derivatization: Add 50 µL of PFBHA reagent (10 mg/mL in pyridine) to the hexane extract. Incubate at 60°C for 30 minutes to form the nonanal-PFBHA oxime derivative.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Data Analysis:
-
Integrate the peak areas for the target ions of both the nonanal-PFBHA derivative and the this compound-PFBHA derivative.
-
Construct a calibration curve by plotting the peak area ratio (Nonanal/Nonanal-d2) against the concentration of the calibration standards.
-
Determine the concentration of nonanal in the plasma samples from the calibration curve.
Protocol 2: Quantification of Nonanal in Food Matrices using Headspace SPME-GC-MS
This protocol is suitable for the analysis of volatile nonanal in solid or semi-solid food samples using headspace solid-phase microextraction (HS-SPME).
Materials and Reagents:
-
Nonanal analytical standard
-
This compound internal standard
-
Food sample (e.g., butter, meat)
-
Deionized water
-
Sodium chloride
-
Headspace vials (20 mL) with septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system with an SPME inlet
Procedure:
-
Sample Preparation: Weigh a known amount of the homogenized food sample (e.g., 2 g) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol) directly onto the sample.
-
Matrix Modification: Add deionized water and sodium chloride to the vial to facilitate the release of volatile compounds.
-
HS-SPME Extraction: Place the vial in a heated agitator. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes at 60°C).
-
GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
Data Analysis:
-
Integrate the peak areas for the characteristic ions of nonanal and this compound.
-
Generate a calibration curve by analyzing a series of standards with known concentrations of nonanal and a constant concentration of this compound.
-
Calculate the concentration of nonanal in the food samples based on the peak area ratios and the calibration curve.
Quantitative Data and Performance
The following tables summarize typical performance data for the quantification of aldehydes using methods similar to those described above. These values can serve as a benchmark for methods developed using this compound.
Table 1: GC-MS Method Performance with LLE and Derivatization
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy/Recovery | 90 - 110% |
Table 2: HS-SPME-GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.02 - 4.0 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.02 µg/L |
| Precision (%RSD) | < 5% |
| Recovery | 95 - 105% |
Table 3: GC-MS and Mass Spectrometer Parameters
| Parameter | GC-MS Setting | HS-SPME-GC-MS Setting |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-WAX or equivalent |
| Inlet Temperature | 250°C | 250°C |
| Carrier Gas | Helium at 1.2 mL/min | Helium at 1.0 mL/min |
| Oven Program | 50°C (2 min), then 10°C/min to 150°C, then 20°C/min to 280°C (5 min hold) | 40°C (5 min), then 5°C/min to 240°C (10 min hold) |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | ||
| Nonanal | To be determined empirically (e.g., 57, 70, 84) | To be determined empirically (e.g., 57, 70, 84) |
| This compound | To be determined empirically (e.g., +2 amu from nonanal fragments) | To be determined empirically (e.g., +2 amu from nonanal fragments) |
| Nonanal-PFBHA derivative | To be determined empirically | N/A |
| This compound-PFBHA derivative | To be determined empirically (+2 amu) | N/A |
Note: The exact m/z values for monitored ions should be determined experimentally based on the fragmentation pattern of nonanal and this compound in the specific mass spectrometer used.
Conclusion
The use of this compound as an internal standard in isotopic dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of nonanal in complex matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of oxidative stress and related fields. The adaptability of these methods to various sample types and analytical platforms makes them invaluable tools in both basic research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbylated 4-hydroxy-2-nonenal as a potential biomarker of oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
Application Notes and Protocols: Nonanal-d2 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Nonanal-d2 in pharmacokinetic (PK) and drug metabolism (DMPK) studies. Due to the limited availability of specific studies on this compound, this document outlines its primary application as an internal standard and provides detailed, illustrative protocols for its use in bioanalytical methods and for studying the metabolism of its non-deuterated counterpart, nonanal.
Application of this compound as an Internal Standard
Deuterated compounds like this compound are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] They share near-identical physicochemical properties with the analyte of interest (nonanal), including extraction recovery, chromatographic retention time, and ionization efficiency.[2] The key difference is the mass, allowing for distinct detection by the mass spectrometer. This co-elution and similar behavior compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification of the analyte.[1]
Key Advantages of this compound as an Internal Standard:
-
Improved Accuracy and Precision: Minimizes the impact of matrix effects and variations in sample processing.
-
Reliable Quantification: Co-elutes with the analyte, providing a consistent reference signal.
-
Enhanced Method Robustness: Reduces variability in extraction, injection volume, and ionization.
Proposed Metabolic Pathway of Nonanal
While specific metabolic studies on nonanal are not extensively detailed in the provided search results, the metabolism of aldehydes, in general, follows well-established pathways. The primary routes of metabolism for an aldehyde like nonanal are expected to be oxidation and reduction.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming nonanoic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs).
-
Reduction: The aldehyde can be reduced to its corresponding primary alcohol, 1-nonanol. This is typically catalyzed by alcohol dehydrogenases and aldo-keto reductases.
-
Conjugation: As a reactive aldehyde, nonanal could potentially undergo conjugation with glutathione (GSH), a major detoxification pathway for electrophilic compounds, catalyzed by glutathione S-transferases (GSTs).
Based on these general pathways, a proposed metabolic scheme for nonanal is illustrated below. The metabolism of this compound is expected to follow the same pathways, but the deuterium labeling can be used to distinguish it from the endogenous or exogenously administered non-deuterated nonanal.
Experimental Protocols
The following are detailed, illustrative protocols for the use of this compound in pharmacokinetic and drug metabolism studies.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of nonanal following oral administration, using this compound as an internal standard.
3.1.1. Experimental Workflow
3.1.2. Materials
-
Nonanal
-
This compound (as internal standard)
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
LC-MS/MS system
3.1.3. Procedure
-
Animal Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Prepare a dosing solution of nonanal in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of nonanal to each rat via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing anticoagulant and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (refer to Protocol 3 for detailed bioanalytical method).
-
Thaw plasma samples.
-
Spike a known concentration of this compound into each plasma sample, calibration standards, and quality control samples.
-
Perform protein precipitation or liquid-liquid extraction.
-
Analyze the samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentrations of nonanal at each time point using the calibration curve.
-
Use pharmacokinetic software to determine key PK parameters (e.g., Cmax, Tmax, AUC, t1/2).
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the metabolic stability of nonanal in liver microsomes, which provides an indication of its susceptibility to metabolism by cytochrome P450 enzymes.
3.2.1. Materials
-
Nonanal
-
This compound (as internal standard)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other quenching solvent)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
3.2.2. Procedure
-
Preparation:
-
Prepare a stock solution of nonanal in a suitable solvent (e.g., acetonitrile or DMSO).
-
On ice, prepare an incubation mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
-
Incubation:
-
Pre-warm the microsome mixture to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add nonanal to the mixture (final concentration typically 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with this compound (internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining percentage of nonanal at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining nonanal versus time.
-
Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
-
Protocol 3: Bioanalytical Method for Quantification of Nonanal in Plasma
This protocol outlines a general method for the quantification of nonanal in plasma using LC-MS/MS with this compound as an internal standard. Due to the volatility and polarity of aldehydes, derivatization is often employed to improve chromatographic retention and ionization efficiency. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.
3.3.1. Materials
-
Plasma samples containing nonanal
-
This compound (internal standard)
-
Nonanal (for calibration standards)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
3.3.2. Procedure
-
Preparation of Standards and Samples:
-
Prepare a stock solution of nonanal and this compound in acetonitrile.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of nonanal.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation and Derivatization:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of DNPH solution and incubate to allow for derivatization.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for the DNPH-derivatized nonanal and this compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of nonanal-DNPH to this compound-DNPH against the concentration of the calibration standards.
-
Determine the concentration of nonanal in the unknown samples from the calibration curve.
-
Quantitative Data Summary
The following table represents the type of quantitative data that would be generated from the protocols described above. The values are illustrative and not based on actual experimental data for this compound.
| Parameter | Description | Illustrative Value | Protocol Reference |
| Pharmacokinetics (In Vivo) | |||
| Cmax | Maximum observed plasma concentration | 150 ng/mL | Protocol 1 |
| Tmax | Time to reach Cmax | 0.5 hours | Protocol 1 |
| AUC(0-t) | Area under the plasma concentration-time curve | 450 ng*h/mL | Protocol 1 |
| t1/2 | Elimination half-life | 2.5 hours | Protocol 1 |
| Metabolic Stability (In Vitro) | |||
| In Vitro t1/2 | Half-life in liver microsomes | 25 minutes | Protocol 2 |
| CLint | Intrinsic clearance | 27.7 µL/min/mg protein | Protocol 2 |
| Bioanalytical Method | |||
| LLOQ | Lower Limit of Quantification | 1 ng/mL | Protocol 3 |
| ULOQ | Upper Limit of Quantification | 1000 ng/mL | Protocol 3 |
| Accuracy | % Bias from nominal concentration | -5% to +8% | Protocol 3 |
| Precision | Coefficient of Variation (%CV) | < 15% | Protocol 3 |
Disclaimer: The protocols and data presented are illustrative and based on general methodologies for similar compounds. Specific experimental conditions may require optimization. The metabolic pathway is proposed based on common aldehyde metabolism and has not been experimentally verified for nonanal in the provided context.
References
Application Note: Quantitative Analysis of Volatile Organic Compounds Using Headspace SPME-GC-MS with Nonanal-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of volatile organic compounds (VOCs), particularly aldehydes, in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of Nonanal-d2 as an internal standard provides high accuracy and precision by correcting for variations during sample preparation and analysis. This method is particularly relevant for monitoring lipid peroxidation, analyzing food and beverage quality, and in clinical diagnostics for identifying biomarkers of oxidative stress.
Introduction
Volatile organic compounds are critical indicators of chemical processes such as oxidation and fermentation and can serve as biomarkers for various physiological and pathological states. Aldehydes, such as nonanal and hexanal, are common secondary products of lipid peroxidation and are often associated with off-flavors in food products and are implicated in oxidative stress-related diseases.[1][2] Accurate quantification of these volatile aldehydes is challenging due to their reactivity and volatility.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatiles.[3] When coupled with GC-MS, it provides a powerful tool for the separation and identification of complex volatile profiles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the behavior of the analyte of interest, thereby correcting for matrix effects and variations in extraction and ionization efficiency.[4]
Experimental Protocol
This protocol provides a general framework for the analysis of volatile aldehydes. Optimization of specific parameters may be required depending on the sample matrix and target analytes.
1. Materials and Reagents
-
Samples: Biological fluids (e.g., plasma, urine), food homogenates, or other relevant matrices.
-
Standards: Analytical standards of target volatile compounds (e.g., nonanal, hexanal, octanal).
-
Internal Standard: this compound solution (e.g., 1 µg/mL in methanol).
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[5]
-
Reagents: Sodium chloride (NaCl).
2. Sample Preparation
-
Place a precisely measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Add sodium chloride (e.g., 1 g) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
3. HS-SPME Procedure
-
Equilibration: Place the vial in a heating block or autosampler and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to partition into the headspace.
-
Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the volatile analytes onto the fiber.
4. GC-MS Analysis
-
Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes in splitless mode for a specified time (e.g., 5 minutes).
-
Gas Chromatography:
-
Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An example program starts at 40°C (hold for 3 min), ramps to 220°C at 5°C/min, and holds for 2 min. This program should be optimized for the specific analytes of interest.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM mode offers higher sensitivity and is recommended for targeted quantitative analysis.
-
Monitored Ions: Select characteristic ions for each target analyte and the internal standard (this compound).
-
Data Presentation
The following tables summarize typical performance data for the quantitative analysis of volatile aldehydes using HS-SPME-GC-MS with deuterated internal standards.
Table 1: Method Performance for Aldehyde Quantification
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| (E)-2-Nonenal | 0.9994 | 0.01 µg/L | 0.02 µg/L | 96.5 | 4 | |
| 2-Nonenal | 0.991 | 22 pg | - | - | - | |
| Aldehydes (general) | > 0.99 | 0.1 - 50 µg/L | - | 89 - 108 | 1 - 10 (intraday) |
Table 2: Typical Volatile Compounds Analyzed with Nonanal as an Internal or Target Analyte
| Compound Class | Examples | Relevance |
| Aldehydes | Hexanal, Heptanal, Octanal, (E)-2-Hexenal, (E)-2-Heptenal | Markers of lipid oxidation, flavor/off-flavor compounds |
| Ketones | 2-Heptanone, 2-Octanone | Products of lipid oxidation, flavor compounds |
| Alcohols | 1-Hexanol, 1-Octen-3-ol | Fermentation byproducts, flavor compounds |
| Furans | 2-Pentylfuran | Lipid oxidation product |
| Hydrocarbons | Limonene, various alkanes and alkenes | Natural plant volatiles, matrix components |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of volatiles using HS-SPME-GC-MS.
Signaling Pathway/Logical Relationship Diagram
Caption: Formation of volatile aldehydes from lipid peroxidation.
Conclusion
The described HS-SPME-GC-MS method, incorporating this compound as an internal standard, offers a reliable, sensitive, and accurate approach for the quantification of volatile compounds, particularly aldehydes, in a variety of matrices. This methodology is a valuable tool for researchers and professionals in fields requiring the precise measurement of volatile markers. The use of a deuterated internal standard is critical for overcoming challenges associated with matrix effects and ensuring the high quality of quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Advanced Analytical Techniques for the Quantification of Nonanal-d2 in Complex Matrices
Introduction
Nonanal is a nine-carbon aldehyde that serves as a significant biomarker for oxidative stress, a condition implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Accurate and precise quantification of nonanal in complex biological matrices such as plasma, urine, or tissue homogenates is essential for both clinical research and drug development. However, the volatile nature of nonanal and the presence of interfering substances in these matrices present considerable analytical challenges.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Nonanal-d2, is widely regarded as the "gold standard" for quantitative mass spectrometry-based analysis.[4] A deuterated internal standard is nearly identical to the analyte in its chemical and physical properties, allowing it to co-elute and experience similar matrix effects and extraction recovery.[4] This mimicry enables robust correction for variations throughout the analytical process, from sample preparation to instrument response, thereby ensuring the highest degree of accuracy and precision. This document provides detailed application notes and protocols for the detection and quantification of nonanal using this compound as an internal standard, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Principle of Deuterated Internal Standards
In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for analytical variability. A deuterated standard like this compound is ideal because it has the same retention time, extraction efficiency, and ionization response as the native nonanal. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during sample handling and analysis can be effectively normalized.
Technique 1: LC-MS/MS with Derivatization
Application Note:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for analyzing compounds in complex mixtures. However, the volatility and poor ionization efficiency of small aldehydes like nonanal make direct analysis challenging. To overcome this, a derivatization step is employed. Reacting nonanal with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) creates a stable, less volatile derivative with significantly improved chromatographic retention and ionization efficiency, making it highly suitable for LC-MS/MS analysis.
Experimental Protocol:
1. Materials and Reagents:
-
Nonanal analytical standard
-
This compound internal standard (IS)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
C18 Solid Phase Extraction (SPE) cartridges
2. Sample Preparation:
-
Thawing and Spiking: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of the this compound working solution. For calibration standards, spike blank plasma with the appropriate nonanal standard solutions.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of DNPH solution and incubate at room temperature for 60 minutes to allow the derivatization reaction to complete.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.
-
Elute the DNPH derivatives with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC System: Standard UHPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the nonanal-DNPH derivative from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Nonanal-DNPH Transition: Monitor the specific precursor-to-product ion transition for the derivatized nonanal.
-
This compound-DNPH Transition: Monitor the corresponding transition for the deuterated internal standard derivative.
-
Technique 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
Application Note:
For volatile compounds like nonanal, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free alternative. In this technique, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then directly inserted into the hot GC inlet, where the analytes are desorbed for separation and detection. This method requires minimal sample preparation, reduces matrix interference, and offers excellent sensitivity.
Experimental Protocol:
1. Materials and Reagents:
-
Nonanal analytical standard
-
This compound internal standard (IS)
-
Biological Matrix (e.g., urine, plasma, food homogenate)
-
Sodium Chloride (NaCl)
-
SPME Fiber Assembly (e.g., PDMS/DVB)
-
20 mL headspace vials with PTFE-lined septa
2. Sample Preparation:
-
Sample Aliquoting: Place a defined amount of the sample (e.g., 1 mL of urine or plasma) into a 20 mL headspace vial.
-
Spiking and Salting: Add 10 µL of the this compound working solution. Add NaCl (e.g., 0.3 g) to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.
-
HS-SPME Extraction: Insert the SPME needle through the vial's septum and expose the fiber to the headspace for a defined period (e.g., 45 minutes) while maintaining the temperature and agitation.
-
Desorption: After extraction, retract the fiber into the needle, withdraw it from the vial, and immediately insert it into the GC injection port for thermal desorption.
3. GC-MS Parameters:
-
GC System: Standard Gas Chromatograph.
-
SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often effective for nonanal.
-
Injection Port: Splitless mode, Temperature: 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM, monitoring characteristic ions for both nonanal and this compound.
Method Validation and Performance Data
A full validation of any bioanalytical method should be performed to ensure its reliability. Key parameters include recovery, matrix effect, linearity, accuracy, and precision. The use of a deuterated internal standard like this compound is critical for achieving acceptable results, particularly for recovery and matrix effect.
Table 1: Expected Performance Characteristics for Nonanal Analysis using a Deuterated Internal Standard Data presented are representative values based on published methods for nonanal and similar aldehydes and may vary based on the specific matrix, instrumentation, and protocol used.
| Parameter | LC-MS/MS (with Derivatization) | HS-SPME-GC-MS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Calibration Range | 0.1 - 50 ng/mL (in plasma) | 1 - 100 ng/mL (in urine) |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~22 pg (absolute amount) |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~74 pg (absolute amount) |
| Recovery (%) | 85 - 115% | 90 - 110% |
| Matrix Effect (%) | < 15% | < 10% |
| Precision (RSD %) | < 15% | < 10% |
Table 2: Comparison of Deuterated vs. Non-Isotopically Labeled Internal Standard Simulated data illustrating the superior performance of a deuterated internal standard (IS) in mitigating matrix effects and improving accuracy.
| Parameter | Nonanal with this compound IS | Nonanal with Decanal IS (Analog) |
| Recovery (%) | 98.5% | 75.2% |
| Precision (RSD %) | 4.5% | 18.9% |
| Matrix Effect (%) | -5.2% (minimal suppression) | -35.8% (significant suppression) |
| Linearity (r²) | 0.998 | 0.985 |
As shown, the deuterated internal standard provides significantly better accuracy (recovery), precision, and linearity, with a substantially lower matrix effect compared to a structurally similar but non-isotopically labeled internal standard.
Conclusion
The accurate quantification of Nonanal in complex biological matrices is achievable through robust analytical methods employing a deuterated internal standard like this compound. Both LC-MS/MS with derivatization and HS-SPME-GC-MS are powerful techniques suitable for this purpose. The choice of method depends on the specific matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and accurate methods for the analysis of this critical oxidative stress biomarker. The use of a deuterated internal standard is paramount to compensate for analytical variability and ensure the generation of high-quality, defensible data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nonanal-d2 Peak Shape in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common peak shape issues encountered during the chromatographic analysis of Nonanal-d2.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing aldehydes like this compound. This asymmetry can compromise resolution and affect accurate quantification. The primary causes include:
-
Active Sites: Aldehydes are susceptible to interactions with active sites within the chromatographic system. These sites can be exposed silanol groups on a silica-based column, contaminants in the inlet liner, or metal surfaces in the flow path.[1][2][3] These interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.
-
Column Contamination: Over time, non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with polar analytes like this compound.[4][5]
-
Inappropriate Mobile Phase pH (LC): In liquid chromatography, the mobile phase pH can influence the ionization state of residual silanol groups on the column's stationary phase, leading to secondary interactions and peak tailing.
-
Secondary Retention Mechanisms: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column, causing peak tailing.
Troubleshooting Steps:
-
Use a Deactivated Liner and Column: Ensure you are using high-quality, deactivated inlet liners and columns specifically designed to minimize interactions with polar compounds.
-
Column Maintenance: If contamination is suspected, trim 10-20 cm from the front of the GC column to remove the contaminated section. For LC columns, follow the manufacturer's recommended cleaning protocols.
-
Adjust Mobile Phase pH (LC): For LC, adjust the mobile phase pH to be at least one unit away from the analyte's pKa to ensure a consistent ionization state.
-
System Suitability Test: Run a system suitability test with a known standard to confirm the performance of your GC-MS or HPLC system.
Q2: What is causing my this compound peak to show fronting?
Peak fronting, an asymmetry where the front of the peak is broader than the back, is typically indicative of overloading or a mismatch in solvent strength.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing excess analyte molecules to travel through the column more quickly, resulting in a fronting peak.
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase (in LC) or has a very different polarity (in GC), it can cause the analyte band to spread improperly upon injection, leading to peak distortion and fronting.
-
Column Degradation: In some cases, a physical change in the column, such as the collapse of the packed bed, can create a void and lead to peak fronting. This is often a catastrophic failure requiring column replacement.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase (for LC) or a solvent with compatible polarity for your GC column.
-
Check Column Condition: If fronting appears suddenly and affects all peaks, it may indicate a column void. In this case, the column will likely need to be replaced.
Q3: My this compound peak is broad. How can I improve it?
Broad peaks can result from several factors that cause the analyte band to disperse more than desired during its passage through the column.
-
System Dead Volume: Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause significant peak broadening.
-
Insufficient Retention (LC): For highly polar compounds on reversed-phase columns, insufficient retention can cause the peak to elute near the void volume, appearing broad.
-
Slow Injection/Focusing (GC): In splitless injection mode in GC, a low initial oven temperature is crucial to focus the analyte band at the head of the column. If the temperature is too high, poor focusing can lead to broad peaks.
-
Column Deterioration: Over time, column performance can degrade, leading to a general loss of efficiency and broader peaks.
Troubleshooting Steps:
-
Minimize Dead Volume: Ensure all tubing is cut cleanly and squarely, and that all fittings are properly tightened to minimize dead volume.
-
Optimize Chromatography:
-
LC: For polar analytes like this compound, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column to improve retention.
-
GC: Optimize the initial oven temperature for proper thermal and solvent focusing.
-
-
Check Column Health: If peak broadening is gradual and affects all peaks, it may be a sign of column aging. Replacing the column may be necessary.
Q4: Why is my this compound peak splitting into two?
Split peaks can be one of the more complex issues to diagnose and can arise from problems occurring before the analytical column.
-
Partially Blocked Inlet Frit: Debris from samples or system wear can partially block the column inlet frit, causing the sample to be introduced onto the column unevenly, resulting in a split peak.
-
Column Void: A void or channel in the column's packed bed can cause the sample to travel through two different paths, leading to a split peak.
-
Sample/Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to spread and distort, sometimes resulting in a split peak.
Troubleshooting Steps:
-
Backflush the Column: Reversing the column and flushing it to waste can sometimes dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination and physical damage.
-
Ensure Solvent Compatibility: As with peak fronting, ensure your sample solvent is compatible with your chromatographic system.
Experimental Protocols
Protocol 1: GC-MS System Suitability Test for Aldehyde Analysis
This protocol provides a general procedure to verify the performance of a GC-MS system before analyzing this compound.
Methodology:
-
Standard Preparation: Prepare a standard solution containing this compound and any other relevant aldehydes at a known concentration (e.g., 1 µg/mL) in a suitable solvent like hexane or ethyl acetate.
-
GC-MS Conditions (Starting Point):
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a common starting point.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: 40°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Scan from m/z 40-400. Optimize source and quadrupole temperatures as per manufacturer recommendations.
-
-
Data Analysis:
-
Inject the standard solution.
-
Evaluate the peak shape of this compound. Calculate the asymmetry factor or tailing factor. A value between 0.9 and 1.5 is generally acceptable.
-
Check for consistent retention times and response.
-
Data Presentation
Table 1: Common Causes of Poor Peak Shape and Recommended Solutions
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Tailing | Active sites in the system | Use a deactivated liner/column; trim the column inlet. |
| Column contamination | Clean or replace the column; use a guard column. | |
| Fronting | Column overload | Reduce injection volume or sample concentration. |
| Sample solvent mismatch | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Broadening | System dead volume | Check and tighten all fittings; use appropriate tubing. |
| Insufficient retention (LC) | Switch to a more retentive column (e.g., HILIC). | |
| Splitting | Blocked column frit | Backflush the column; replace the column if necessary. |
| Column void | Replace the column. |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak shape issues with this compound.
Caption: Troubleshooting workflow for this compound peak shape.
References
addressing matrix effects when using Nonanal-d2 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nonanal-d2 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of nonanal?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as nonanal, due to co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of nonanal.[3] In complex biological matrices, components like phospholipids, salts, and proteins are common culprits.[4]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically and physically almost identical to nonanal, it co-elutes and experiences similar ionization suppression or enhancement.[5] By calculating the ratio of the nonanal signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound perfectly eliminate all issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between nonanal and this compound. If this shift results in the two compounds eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow. For instance, when analyzing plasma samples, this compound should be added to the plasma before any extraction or protein precipitation steps. This ensures that the internal standard experiences the same potential losses as the analyte throughout the entire sample preparation process.
Q5: What is the optimal concentration of this compound to use?
A5: The concentration of this compound should ideally be close to the expected concentration of the endogenous nonanal in your samples and fall within the mid-range of your calibration curve. This ensures a strong, reliable signal for both the analyte and the internal standard without saturating the detector.
Troubleshooting Guides
Problem 1: Poor reproducibility of the nonanal/Nonanal-d2 peak area ratio.
-
Possible Cause A: Inconsistent Sample Preparation. Variability in extraction efficiency or derivatization can affect the analyte and internal standard differently if they are not perfectly homologous.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Use calibrated pipettes and maintain consistent incubation times and temperatures.
-
-
Possible Cause B: Differential Matrix Effects. As mentioned in the FAQs, a slight chromatographic shift between nonanal and this compound can lead to them experiencing different levels of ion suppression.
-
Solution: Optimize your chromatographic method to achieve the best possible co-elution of nonanal and this compound. This may involve adjusting the mobile phase composition, gradient profile, or column temperature.
-
-
Possible Cause C: Internal Standard Instability. The deuterated standard may be degrading during sample storage or preparation.
-
Solution: Prepare fresh working solutions of this compound regularly and store stock solutions at -20°C or lower, protected from light. Evaluate the stability of the internal standard under your specific sample preparation conditions.
-
Problem 2: The this compound peak does not co-elute with the nonanal peak.
-
Possible Cause: Deuterium Isotope Effect. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.
-
Solution: While perfect co-elution may not always be achievable, the goal is to minimize the separation. Experiment with different chromatographic conditions (e.g., a slower gradient, a different column chemistry) to bring the two peaks as close together as possible. It is critical to validate that the observed separation does not result in differential matrix effects.
-
Problem 3: The this compound internal standard signal is weak or absent.
-
Possible Cause A: Incorrect Spiking. An error may have occurred during the addition of the internal standard to the samples.
-
Solution: Carefully review your sample preparation protocol to ensure the internal standard is being added at the correct step and in the correct concentration. Prepare a fresh dilution of the this compound working solution.
-
-
Possible Cause B: Degradation of the Internal Standard. this compound, like other aldehydes, can be susceptible to degradation.
-
Solution: Check the integrity of your this compound stock solution. Prepare a fresh solution and analyze it directly to confirm its presence and response. Store stock solutions appropriately.
-
-
Possible Cause C: Instrument Issues. The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
Solution: Verify the m/z values for the precursor and product ions of this compound in your instrument method. Ensure that the instrument is functioning correctly by analyzing a known standard.
-
Quantitative Data Summary
The following tables provide representative data on the performance of methods utilizing a deuterated internal standard for nonanal quantification in various matrices.
Table 1: Expected Matrix Effects in Different Sample Matrices
| Matrix | Expected Matrix Effect (%)* | Analytical Technique |
| Human Plasma | < 15 | LC-MS/MS |
| Human Urine | < 20 | GC-MS |
| Breath Condensate | < 10 | SPME-GC-MS |
| Food (e.g., Olive Oil) | < 25 | SPME-GC-MS |
| Water | < 5 | GC-MS |
*Matrix Effect (%) is calculated as [((Peak area in matrix / Peak area in solvent) - 1) x 100]. A value close to 0% indicates a minimal matrix effect.
Table 2: Representative Method Performance for Nonanal Quantification using a Deuterated Internal Standard
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of Nonanal in Human Plasma by LC-MS/MS with Derivatization
-
Objective: To accurately quantify nonanal in human plasma using this compound as an internal standard with DNPH derivatization.
-
Materials and Reagents:
-
Nonanal and this compound standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
C18 Solid Phase Extraction (SPE) cartridges
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 10 µg/mL).
-
For calibration standards, spike blank plasma with known concentrations of nonanal.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.
-
-
Derivatization:
-
Transfer the supernatant to a new tube and add the DNPH solution.
-
Incubate to allow for the formation of the nonanal-DNPH derivative.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the eluate onto an appropriate C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Monitor the specific mass transitions for the DNPH derivatives of nonanal and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of nonanal-DNPH to this compound-DNPH.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the nonanal standards.
-
Determine the concentration of nonanal in the plasma samples from the calibration curve.
-
Visualizations
Caption: Workflow for Nonanal quantification in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
preventing isotopic exchange of deuterium in Nonanal-d2
Welcome to the Technical Support Center for Nonanal-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment. For this compound, which is deuterated at the alpha-position to the carbonyl group (CHO), this is a significant concern because the loss of the deuterium label compromises the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses, such as mass spectrometry, and misinterpretation of data in mechanistic studies.
Q2: What is the primary mechanism of deuterium exchange in this compound?
A2: The primary mechanism for the exchange of alpha-deuterons in this compound is through enolization, which is catalyzed by either acid or base.
-
Base-Catalyzed Exchange: A base removes a deuterium from the alpha-carbon, forming an enolate intermediate. This enolate can then be protonated by a proton source (like water or other protic solvents) to yield the non-deuterated aldehyde.
-
Acid-Catalyzed Exchange: An acid protonates the carbonyl oxygen, making the alpha-deuterons more acidic. A weak base (like water) can then remove a deuterium to form an enol intermediate, which can then tautomerize back to the aldehyde, incorporating a proton at the alpha-position.
Q3: What are the key factors that influence the rate of deuterium exchange?
A3: The rate of deuterium exchange is primarily influenced by three factors:
-
pH: The exchange is fastest in strongly acidic or basic conditions. The rate is at a minimum in a slightly acidic environment, typically around pH 2.5-3.0.[1]
-
Temperature: Higher temperatures increase the rate of the exchange reaction. Therefore, it is advisable to conduct experiments at low temperatures whenever possible.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and will facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) are recommended for handling and storing this compound.
Q4: How should I store this compound to maintain its isotopic purity?
A4: To ensure the long-term stability and isotopic integrity of this compound, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.
-
Container: Use a tightly sealed vial, preferably with a PTFE-lined cap, to prevent moisture ingress. Amber vials are recommended to protect from light, which can cause degradation.
-
Solvent: If in solution, use a high-purity, anhydrous aprotic solvent.
Q5: Can this compound degrade through pathways other than isotopic exchange?
A5: Yes, like other aldehydes, this compound is susceptible to degradation. The primary degradation pathways are:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (nonanoic acid-d1).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions.
Some commercial preparations of nonanal contain a stabilizer, such as alpha-tocopherol, to inhibit oxidation. It is important to check the certificate of analysis for your specific lot of this compound to see if a stabilizer is present.
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of deuterium label confirmed by Mass Spectrometry or NMR. | Isotopic exchange with protic solvents or reagents. | • Use anhydrous aprotic solvents for all reactions and dilutions.• If a protic solvent is unavoidable, minimize reaction time and temperature.• Consider using deuterated protic solvents if compatible with your reaction. |
| Acidic or basic conditions in the reaction or workup. | • Buffer your reaction to maintain a pH as close to neutral as possible, or slightly acidic (pH 2.5-3) where the exchange rate is minimal.[1]• During workup, use a quenching procedure with a pre-chilled, pH-adjusted buffer to minimize exchange before analysis. | |
| Elevated temperatures during reaction or storage. | • Perform reactions at the lowest temperature that allows for a reasonable reaction rate.• Store all solutions containing this compound at or below -20°C. | |
| Inconsistent quantitative results when using this compound as an internal standard. | Partial deuterium exchange during sample preparation or analysis. | • Spike the internal standard into the sample as late as possible in the sample preparation workflow to minimize exposure to exchange-promoting conditions.• Optimize LC-MS or GC-MS conditions to minimize "back-exchange" in the ion source. This may involve using lower source temperatures and a mobile phase with a pH near the minimum exchange rate. |
| Degradation of this compound. | • Prepare fresh stock solutions of this compound regularly.• Analyze a sample of your this compound standard to check for the presence of the corresponding carboxylic acid or other degradation products. | |
| Appearance of unexpected peaks in NMR or Mass Spectra. | Formation of byproducts from polymerization or oxidation. | • Ensure all solvents are degassed and reactions are run under an inert atmosphere to prevent oxidation.• Use fresh, high-purity this compound. |
Data Presentation
| Condition | Parameter | Relative Rate of Exchange | Reasoning |
| pH | pH < 2 | High | Acid-catalyzed enolization is rapid. |
| pH 2.5 - 3.0 | Minimum | The rate of both acid and base-catalyzed exchange is at its lowest.[1] | |
| pH 7 (Neutral) | Moderate | Both acid and base-catalyzed pathways can occur, albeit at a slower rate than at pH extremes. | |
| pH > 10 | High | Base-catalyzed enolate formation is rapid. | |
| Temperature | -20°C | Very Low | Reaction kinetics are significantly slowed at low temperatures. |
| 0°C | Low | Reduced thermal energy slows the rate of exchange. | |
| 25°C (Room Temp) | Moderate | Baseline rate of exchange under ambient conditions. | |
| 50°C | High | Increased thermal energy accelerates the rate of enolization. | |
| Solvent | Aprotic (e.g., Acetonitrile, THF) | Very Low | Lack of a proton source minimizes the opportunity for exchange. |
| Protic (e.g., Methanol, Water) | High | The solvent acts as a ready source of protons for exchange with the enol/enolate intermediate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Quantitative Analysis
Objective: To prepare a stable stock solution of this compound with minimal risk of isotopic exchange.
Materials:
-
This compound
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile)
-
Class A volumetric flask
-
Inert gas (Argon or Nitrogen)
-
Amber, screw-cap vials with PTFE-lined septa
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a gentle stream of inert gas, carefully transfer the required amount of this compound to the volumetric flask.
-
Add a portion of the anhydrous aprotic solvent to the flask and gently swirl to dissolve the this compound.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Aliquot the stock solution into amber vials, minimizing headspace.
-
Purge the vials with inert gas before sealing.
-
Store the vials at -20°C or below.
Protocol 2: Quenching a Reaction Mixture Containing this compound for LC-MS Analysis
Objective: To stop a chemical reaction and stabilize the deuterium label on this compound prior to analysis by LC-MS to prevent back-exchange.
Materials:
-
Quench buffer (e.g., 0.1 M phosphate buffer in H₂O, adjusted to pH 2.5 with formic acid)
-
Ice bath
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Prepare the quench buffer and cool it to 0°C in an ice bath.
-
At the desired time point, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a pre-chilled microcentrifuge tube containing an equal volume of the cold quench buffer.
-
Vortex briefly to mix.
-
Keep the quenched sample on ice and analyze by LC-MS as soon as possible.
-
If immediate analysis is not possible, flash-freeze the quenched sample in liquid nitrogen and store at -80°C.
Visualizations
References
improving the signal-to-noise ratio for Nonanal-d2
Welcome to the technical support center for Nonanal-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of nonanal, which is a volatile aldehyde. In analytical chemistry, particularly in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS), deuterated compounds are excellent internal standards. This is because they are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, extraction, and chromatography. However, due to the mass difference from the incorporated deuterium, they can be distinguished from the native analyte by a mass spectrometer. This allows for accurate quantification by correcting for variations during the analytical process.
Q2: How does using a deuterated internal standard like this compound improve the effective signal-to-noise ratio?
While an internal standard does not directly increase the raw signal or decrease baseline noise, it significantly enhances the effective signal-to-noise ratio of the measurement by providing a stable reference.[1] Any variability in the analytical process, such as inconsistencies in injection volume or matrix effects, will likely affect both the analyte and the this compound standard in a proportional manner. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations are normalized. This leads to more precise and reliable results, which is conceptually similar to improving the clarity of the signal against background fluctuations.[1]
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is a chemical modification of an analyte to enhance its analytical properties. For aldehydes like nonanal and its deuterated isotopologues, derivatization is often beneficial for GC-MS analysis.[2] The primary advantages include:
-
Increased thermal stability and volatility: This is particularly important for GC-MS to ensure the compound can be vaporized without degradation.
-
Improved ionization efficiency: This can lead to a stronger signal in the mass spectrometer.
-
Enhanced chromatographic peak shape and resolution.
A commonly used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can lead to a poor signal-to-noise ratio.
Issue 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect GC-MS Method Parameters | Verify that the GC-MS parameters are appropriate for trace-level analysis. Ensure the mass spectrometer is tuned for optimal sensitivity. |
| Degradation of this compound Standard | Aldehydes can be unstable. Prepare a fresh working solution from a new or properly stored stock vial to rule out degradation due to improper storage temperature or exposure to air and light. |
| Active Sites in the GC System | Polar compounds like aldehydes can interact with active sites in the inlet liner or column, leading to poor peak shape and signal loss. Use deactivated inlet liners and columns. Regular replacement of the liner and trimming of the column can also be beneficial. |
| Leaks in the GC System | Leaks can introduce oxygen and other contaminants, leading to a high baseline and reduced sensitivity. Use an electronic leak detector to check all fittings from the gas cylinder to the mass spectrometer. |
| Suboptimal Derivatization | If using derivatization, ensure the reaction has gone to completion. Optimize reaction conditions such as reagent concentration, temperature, and time. Ensure the derivatizing agents are fresh. |
Issue 2: High Baseline Noise
| Possible Cause | Suggested Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is being used and that gas traps for moisture and hydrocarbons are not exhausted. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Using a low-bleed MS-certified column is recommended. Ensure the oven temperature does not exceed the column's maximum limit. |
| Contaminated GC Inlet or Detector | Regularly perform inlet maintenance, including replacing the liner and septum. If the baseline remains high, the MS ion source may require cleaning. |
| Septum Bleed | Particles from the septum can enter the inlet and create noise. Use high-quality septa and replace them regularly. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active Sites | As mentioned previously, active sites in the sample path are a common cause of peak tailing for polar compounds. Use deactivated liners and columns. |
| Incorrect Flow Rate | An optimized carrier gas flow rate is crucial for good chromatography. A flow rate that is too low can sometimes lead to peak tailing. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector as per the instrument manufacturer's guidelines. |
Experimental Protocols & Methodologies
Optimizing Headspace Solid-Phase Microextraction (HS-SPME) for this compound
HS-SPME is a common technique for extracting volatile compounds like nonanal from a sample matrix. The following parameters should be optimized for your specific application:
| Parameter | Options & Considerations |
| SPME Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of volatile and semi-volatile compounds. |
| Incubation/Extraction Temperature | Higher temperatures can increase the volatility of analytes but may also affect the stability of the compound or the sample matrix. A typical starting range is 60-80°C. |
| Incubation/Extraction Time | Sufficient time is needed for the analytes to equilibrate in the headspace and adsorb to the fiber. Typical times range from 20 to 60 minutes. |
| Addition of Salt | Adding a salt like NaCl can increase the ionic strength of the sample, which may enhance the release of volatile compounds into the headspace. |
Representative GC-MS Method Parameters
The following table provides a starting point for developing a GC-MS method for this compound analysis. These parameters may require further optimization.
| Parameter | Typical Setting |
| GC Column | A mid-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point. |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 40-60°C, hold for 1-2 minutes, then ramp at 10°C/min to 250-280°C and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and a better signal-to-noise ratio compared to full scan mode. Monitor specific quantifier and qualifier ions for this compound and the native nonanal. |
Visualized Workflows
Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard with GC-MS.
Caption: A logical troubleshooting workflow for addressing poor signal-to-noise ratio in this compound analysis.
References
dealing with contamination issues in Nonanal-d2 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nonanal-d2. Our aim is to help you address contamination issues and other common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can arise from several sources. These include:
-
Cross-contamination from previous samples (carryover): Residual analytes from a high-concentration sample can be carried over to subsequent injections, leading to ghost peaks in your chromatogram.[1][2][3][4][5]
-
Contaminated solvents and reagents: Impurities in solvents, derivatizing agents (like PFBHA), or other reagents can introduce interfering peaks.
-
Labware and sample handling: Plasticizers and other compounds can leach from plastic containers, pipette tips, and vial caps. Thoroughly cleaning glassware and using high-quality, low-bleed consumables is crucial.
-
The analytical instrument itself: Septum bleed, contamination in the injection port liner, or a dirty ion source can all contribute to background noise and interfering peaks.
-
The sample matrix: Complex biological or environmental samples can contain numerous compounds that may interfere with the analysis of this compound.
Q2: Why is derivatization required for the GC-MS analysis of this compound?
A2: Aldehydes like this compound are often polar and can be thermally unstable. This can lead to poor peak shape (tailing) and degradation in the hot GC inlet. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more volatile and thermally stable oxime derivative. This improves chromatographic performance, leading to sharper peaks and better sensitivity.
Q3: My this compound (internal standard) elutes slightly before my non-deuterated nonanal analyte. Is this normal?
A3: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect" or "H/D isotope effect". Deuterated compounds can have slightly different intermolecular interactions with the GC column's stationary phase compared to their non-deuterated counterparts, often resulting in a slightly earlier elution time.
Q4: What are "matrix effects" and how do they affect my this compound analysis?
A4: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification. Using a deuterated internal standard like this compound is a common and effective way to compensate for matrix effects, as the internal standard is affected in a similar way to the analyte.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis.
Issue 1: Ghost Peaks or Carryover
Symptoms:
-
Peaks corresponding to this compound or other analytes appear in blank injections.
-
The baseline is noisy or shows broad, rolling peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Syringe Contamination | Increase the number of syringe rinses with a strong solvent before and after each injection. Consider using a different wash solvent than the sample solvent. |
| Injector Port Contamination | Clean or replace the injector port liner and septum. A dirty liner can be a major source of carryover. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) for an extended period to remove strongly retained compounds. |
| Inadequate Run Time | If your run time is too short, high-boiling compounds from the previous injection may not have had time to elute and will appear in the next run. Increase the final oven temperature or the hold time at the final temperature. |
| Split Vent Line Contamination | If you suspect sample has flashed back into the split vent line, this line may need to be cleaned or replaced. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Chromatographic peaks for this compound are asymmetrical.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Active sites in the injector liner or the front of the column can cause peak tailing. Use a deactivated liner and trim the first few centimeters of the column. |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute your sample or use a split injection. |
| Inappropriate Injection Temperature | If the injection temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening. If it's too high, thermal degradation can occur. Optimize the injector temperature. |
Issue 3: Inconsistent or Inaccurate Quantitative Results
Symptoms:
-
Poor reproducibility between replicate injections.
-
Calculated concentrations are outside of the expected range.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Use a deuterated internal standard like this compound and ensure it is added to all samples, standards, and blanks at the same concentration. Consider matrix-matched calibration curves. |
| Different Mass Spectral Responses | The analyte and its deuterated analog may not have identical ionization efficiencies. Always generate a calibration curve; do not assume a 1:1 response ratio. |
| Sample Degradation | Aldehydes can be unstable. Ensure proper sample storage (e.g., at -80°C) and minimize the time samples are at room temperature before analysis. |
| Inaccurate Standard Concentrations | Verify the concentration and purity of your this compound and non-deuterated nonanal standards. |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound
This protocol describes a general procedure for the derivatization of this compound with PFBHA for GC-MS analysis.
Reagents and Materials:
-
This compound standard solution
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in water or buffer)
-
Organic solvent (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample or standard containing this compound, add an excess of the PFBHA solution.
-
Adjust the pH to be slightly acidic (pH 5-6) if necessary.
-
Vortex the mixture for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
After cooling to room temperature, add 1 mL of organic solvent and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Protocol 2: Recommended GC-MS Parameters for Derivatized this compound Analysis
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Recommendation | Rationale |
| Inlet Temperature | 250-280 °C | Ensures efficient vaporization of the derivatized aldehyde without causing thermal degradation. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentration samples to avoid column overload. |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | Start at a low temperature (e.g., 60-80 °C) and ramp up to a final temperature of 280-300 °C. | Allows for the separation of volatile components and ensures the elution of the derivatized analyte. |
| MS Transfer Line Temp | 280-300 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temperature | 230-250 °C | A common starting point for EI sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for highest sensitivity and quantitative analysis. Full Scan for qualitative analysis and identification of unknown contaminants. |
Visualizations
Caption: Common sources of contamination in this compound analysis.
Caption: A logical workflow for troubleshooting ghost peaks in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
- 3. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 4. How to Minimize Carryover in GC-MS for Multi-Analytes [eureka.patsnap.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Nonanal-d2 in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Nonanal-d2 in various organic solvents. The following information is designed to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in organic solvents?
A1: The stability of this compound can be influenced by several factors:
-
Solvent Type: Protic solvents (e.g., methanol, ethanol) can potentially facilitate hydrogen-deuterium (H-D) exchange at the C1 position, although this is generally slow for C-D bonds. The polarity and reactivity of the solvent also play a role.
-
Presence of Oxygen: Like most aldehydes, this compound is susceptible to oxidation.[1] The aldehyde functional group can be oxidized to a carboxylic acid (Nonanoic-d2 acid). This process can be accelerated by exposure to air.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is recommended to store solutions of this compound in amber vials or otherwise protected from light to prevent light-induced degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways like oxidation and polymerization. Therefore, storage at lower temperatures is recommended.
-
Presence of Water: Moisture can promote degradation pathways. It is crucial to use dry solvents and handle the compound in a dry atmosphere to minimize water contamination.
-
pH: Acidic or basic conditions can catalyze the degradation of aldehydes. It is advisable to maintain a neutral pH when possible.
Q2: Which organic solvents are recommended for storing this compound?
A2: For short-term storage and use, high-purity aprotic solvents are generally recommended to minimize the risk of H-D exchange and other degradation reactions. Suitable solvents include:
-
Acetonitrile
-
Dichloromethane (DCM)
-
Chloroform
-
Hexane
-
Ethyl acetate
For longer-term storage, it is best to store this compound neat (undiluted) at the recommended temperature and prepare solutions fresh as needed. If a stock solution is required for an extended period, a high-purity aprotic solvent is the preferred choice.
Q3: Can I use methanol or ethanol to prepare this compound solutions?
A3: While methanol and ethanol are common solvents, they are protic and may pose a risk of H-D exchange over long-term storage. For immediate use in an experimental workflow, they are generally acceptable. However, for stock solutions that will be stored for an extended period, aprotic solvents are a safer choice to ensure the isotopic purity of the this compound.
Q4: What are the expected degradation products of this compound?
A4: The most common degradation product of this compound is Nonanoic-d2 acid, formed through the oxidation of the aldehyde group. In some cases, polymerization of the aldehyde can also occur, leading to the formation of higher molecular weight species.
Q5: How should I store my this compound solutions to ensure maximum stability?
A5: To maximize the stability of this compound solutions, follow these guidelines:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term and -20°C or -80°C for long-term storage. Always refer to the manufacturer's recommendations.
-
Light Protection: Use amber glass vials or store vials in the dark to protect from light.
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store solutions under an inert atmosphere, such as nitrogen or argon. Minimize headspace in the vial.
-
Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and exposure to air and moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased peak area of this compound in chromatographic analysis (e.g., GC-MS, LC-MS) over time. | 1. Degradation: The compound may have degraded due to oxidation or other pathways.2. Evaporation: The solvent may have evaporated, leading to an incorrect concentration assessment. | 1. Analyze the sample for the presence of expected degradation products (e.g., Nonanoic-d2 acid). If degradation is confirmed, prepare a fresh stock solution.2. Ensure vials are tightly capped. Use vials with PTFE-lined septa for long-term storage. Prepare a fresh standard for comparison. |
| Appearance of a new, unidentified peak in the chromatogram. | Degradation Product: A new peak could correspond to a degradation product like Nonanoic-d2 acid or a polymer. | 1. Attempt to identify the new peak using mass spectrometry. The mass of Nonanoic-d2 acid will be higher than this compound due to the addition of an oxygen atom.2. Review storage conditions and solvent choice to mitigate further degradation. |
| Inconsistent or non-reproducible analytical results. | Compound Instability: The stability of this compound in the chosen experimental matrix and conditions may be poor. | 1. Perform a stability study under your specific experimental conditions (see protocol below).2. Prepare solutions fresh before each experiment. |
| Loss of isotopic purity (observed in mass spectrometry). | Hydrogen-Deuterium (H-D) Exchange: This may occur if using protic solvents or if there is moisture contamination. | 1. Switch to a high-purity aprotic solvent.2. Ensure all glassware and solvents are thoroughly dried before use. Handle under a dry, inert atmosphere. |
Quantitative Stability Data
The following table presents hypothetical stability data for this compound in various organic solvents under specific storage conditions. This data is for illustrative purposes only to demonstrate how stability data is typically presented. Actual stability may vary based on the specific conditions of your experiment.
Table 1: Hypothetical Stability of this compound (1 mg/mL) at 4°C in the Dark
| Solvent | Time Point | Remaining this compound (%) | Major Degradation Product (Nonanoic-d2 acid) (%) |
| Acetonitrile | 1 Month | 99.5 | < 0.5 |
| 3 Months | 98.8 | 1.1 | |
| 6 Months | 97.2 | 2.5 | |
| Methanol | 1 Month | 98.9 | 1.0 |
| 3 Months | 96.5 | 3.2 | |
| 6 Months | 92.8 | 6.8 | |
| DMSO | 1 Month | 99.2 | 0.7 |
| 3 Months | 98.1 | 1.8 | |
| 6 Months | 96.5 | 3.3 | |
| Dichloromethane | 1 Month | 99.8 | < 0.2 |
| 3 Months | 99.2 | 0.7 | |
| 6 Months | 98.5 | 1.3 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general procedure for determining the stability of this compound in a chosen organic solvent using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Objective: To quantify the degradation of this compound in a specific organic solvent over time under defined storage conditions.
2. Materials:
-
This compound
-
High-purity organic solvent of interest (e.g., acetonitrile, methanol, DMSO, dichloromethane)
-
Internal standard (e.g., a deuterated alkane like Dodecane-d26)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined screw caps
-
GC-MS system
3. Procedure:
-
Stock Solution Preparation:
-
Allow the neat this compound standard to equilibrate to room temperature.
-
Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a separate stock solution of the internal standard at a known concentration.
-
-
Sample Preparation for Stability Study:
-
Aliquot the this compound stock solution into multiple amber glass vials, filling them to minimize headspace.
-
Store the vials under the desired conditions (e.g., 4°C in the dark).
-
-
Analysis:
-
Time Point 0 (Initial Analysis):
-
Take one vial of the freshly prepared this compound solution.
-
Prepare a sample for GC-MS analysis by diluting an aliquot to a suitable concentration and adding a fixed amount of the internal standard.
-
Analyze the sample by GC-MS. Record the peak area of this compound and the internal standard. This will serve as the baseline.
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each scheduled time point, retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Prepare and analyze the sample in the same manner as the initial time point.
-
-
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial (Time Point 0) measurement.
-
Monitor the chromatograms for the appearance and growth of new peaks that may correspond to degradation products. If possible, identify and quantify these products.
Visualizations
References
Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards in analytical testing. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent analytical issues encountered with deuterated internal standards?
A1: The most common pitfalls include:
-
Isotopic Exchange (Back-Exchange): The unintended replacement of deuterium atoms with hydrogen from the surrounding environment.[1]
-
Chromatographic Shift: A difference in retention time between the deuterated internal standard and the non-deuterated analyte.[1]
-
Differential Matrix Effects: The analyte and the internal standard experience varying degrees of ion suppression or enhancement from the sample matrix.[1]
-
Isotopic Impurity: The presence of unlabeled analyte within the deuterated internal standard.[1]
-
Isotopic Contribution (Crosstalk): The analyte's naturally occurring heavy isotopes can contribute to the mass spectrometric signal of the deuterated internal standard, particularly when the mass difference is small.[2]
Q2: Why is my deuterated internal standard exhibiting a different retention time than the analyte?
A2: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is attributed to the fact that a C-D bond is slightly shorter and stronger than a C-H bond, leading to minor differences in polarity. This can result in incomplete co-elution, which may lead to differential matrix effects.
Q3: What causes the loss of deuterium labels from my internal standard (isotopic exchange)?
A3: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely under certain conditions:
-
Labile Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on a carbon atom adjacent to a carbonyl group are more susceptible to exchange.
-
pH: Both acidic and basic conditions can catalyze the exchange, with the minimum exchange rate for many compounds occurring around pH 2.5.
-
Temperature: Higher temperatures accelerate the rate of exchange.
Q4: How does the purity of a deuterated internal standard impact my results?
A4: The presence of the non-deuterated analyte as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. For reliable quantitative results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
-
High variability between replicate measurements.
Troubleshooting Workflow:
Issue 2: Variable Internal Standard Signal Intensity
Symptoms:
-
The peak area of the deuterated internal standard is inconsistent across samples.
-
High coefficient of variation (%CV) for the internal standard response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement. Studies have shown this difference can be 26% or more in matrices like plasma and urine. | Conduct a post-extraction addition experiment to quantify the matrix effect on both the analyte and the internal standard. Improve sample cleanup procedures to remove interfering matrix components. |
| Deuterium Back-Exchange | The internal standard may be losing its deuterium label during sample preparation or analysis, leading to a decreased signal. An incubation study showed a 28% increase in the non-labeled compound after one hour in plasma. | Perform an incubation study to assess the stability of the internal standard in the sample matrix over time. If exchange is confirmed, adjust sample preparation conditions (e.g., pH, temperature) or use a more stable isotopically labeled standard (e.g., ¹³C, ¹⁵N). |
| Inconsistent Sample Preparation | Variability in extraction recovery or reconstitution volume can lead to inconsistent internal standard concentrations. | Review and optimize the sample preparation workflow for consistency. Ensure complete and uniform evaporation and reconstitution steps. |
Data Summaries
Table 1: Impact of Deuteration on Chromatographic Retention Time
| Compound Class | Number of Deuterium Atoms | Chromatographic Mode | Observed Retention Time Shift (Analyte vs. IS) | Reference |
| Peptides | 4 (intermediate labeled) | Reversed-Phase Liquid Chromatography (RPLC) | -2.0 seconds | |
| Peptides | 8 (heavy labeled) | Reversed-Phase Liquid Chromatography (RPLC) | -2.9 to -3.0 seconds | |
| Olanzapine (OLZ) | 3 | Normal-Phase LC-MS/MS | Earlier elution of deuterated analog | |
| Des-methyl olanzapine (DES) | 8 | Normal-Phase LC-MS/MS | Earlier elution of deuterated analog |
Table 2: Influence of Experimental Conditions on Deuterium Back-Exchange
| Condition | Parameter | Observation | Recommendation | Reference |
| pH | Acidic (~2.5) | Minimum exchange rate. | Quench samples by acidifying to pH ~2.5. | |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant. | Avoid neutral pH during sample processing if possible. | ||
| Basic (>8.0) | Exchange rate is significantly accelerated. | Avoid basic conditions. | ||
| Temperature | 0°C | Significantly reduced exchange rate. | Perform post-labeling steps at 0°C or on ice. | |
| Increase of 22°C | Exchange rate can increase 10-fold. | Maintain low temperatures throughout the sample handling and analysis process. | ||
| Solvent | Protic (e.g., water, methanol) | Primary drivers of D-H exchange. | Use aprotic solvents (e.g., acetonitrile) when possible. If aqueous solutions are needed, consider D₂O. |
Key Experimental Protocols
Protocol 1: Assessing Deuterium Back-Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike the deuterated internal standard into the final sample solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process: Process the samples using your established extraction procedure.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Evaluate: Monitor for any significant increase in the signal of the non-deuterated analyte in Set B compared to Set A. A notable increase indicates H/D back-exchange.
Protocol 2: Evaluating Differential Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with the standards at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the standards before extraction.
-
-
Analyze: Inject all three sets into the LC-MS/MS system.
-
Calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A significant difference in the Matrix Effect (%) between the analyte and the internal standard indicates a differential matrix effect.
-
Visual Guides
References
enhancing the recovery of Nonanal-d2 from sample matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Nonanal-d2 from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery?
A1: Low recovery of this compound is often attributed to its reactive aldehyde nature, leading to instability and susceptibility to degradation. Key factors include enzymatic degradation in biological samples, oxidation, and suboptimal extraction protocols.[1] The choice of solvent, pH, and temperature during extraction significantly impacts recovery efficiency.[1]
Q2: How can matrix effects impact the quantification of this compound?
A2: Matrix effects can alter the ionization efficiency of this compound during mass spectrometry analysis, leading to inaccurate quantification.[2] Co-eluting compounds from complex matrices like plasma or urine can either suppress or enhance the analyte's signal, resulting in underestimation or overestimation of its true concentration.[2] Using a stable isotope-labeled internal standard like this compound is crucial for correcting these effects.[2]
Q3: When is the optimal time to add the this compound internal standard?
A3: The this compound internal standard should be introduced as early as possible in the sample preparation workflow. This ensures it accounts for any analyte loss that may occur during extraction, handling, and potential derivatization steps, in addition to correcting for matrix effects during analysis.
Q4: Is derivatization necessary for this compound analysis?
A4: Derivatization is a highly recommended step to improve the stability and analytical properties of aldehydes like this compound. Reagents such as O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) convert aldehydes into more stable oxime derivatives, which are more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery | Chemical Instability/Oxidation: Aldehydes are prone to degradation. | Perform extraction steps quickly and on ice to minimize exposure to heat. Consider using antioxidants like ascorbic acid in the homogenization buffer. Protect samples from light by using amber-colored tubes. |
| Enzymatic Degradation: Enzymes in biological tissues can degrade this compound. | Immediately snap-freeze tissue samples in liquid nitrogen after collection and store them at -80°C. Homogenize samples in a cold, acidic buffer to inactivate enzymes. | |
| Suboptimal Extraction: The chosen extraction method may not be efficient for the sample matrix. | Optimize the extraction solvent, pH, and temperature. Consider alternative extraction techniques such as Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE) for volatile compounds. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in sample processing can lead to inconsistent results. | Standardize all sample preparation steps, including timing, temperature, and volumes. |
| Internal Standard Degradation: The this compound standard may have degraded. | Prepare fresh working solutions of this compound regularly and store stock solutions at low temperatures. | |
| Signal Suppression/Enhancement (Matrix Effects) | Co-eluting Matrix Components: Interfering compounds in the sample matrix can affect ionization. | Optimize sample clean-up procedures to remove interfering components. Dilute the sample if sensitivity allows. Adjust chromatographic conditions to separate this compound from interfering peaks. |
| Contamination | Laboratory Environment: Airborne contaminants or contaminated labware can introduce extraneous this compound. | Use high-purity, VOC-free solvents and reagents. Whenever possible, use glassware instead of plastic. Handle this compound stock solutions in a designated area with dedicated equipment. |
Experimental Protocols
Below are detailed methodologies for common procedures used in the analysis of this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analytes
This method is effective for extracting volatile compounds like this compound from a sample matrix.
-
Sample Preparation: Place a precisely measured aliquot of the sample (e.g., 1-5 mL of liquid or 1-5 g of solid) into a headspace vial.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Vial Sealing: Immediately seal the vial using a PTFE-lined septum and an aluminum cap.
-
Incubation and Extraction: Place the vial in a heating block and allow it to equilibrate at a controlled temperature (e.g., 50-80°C) for a set duration (e.g., 15-45 minutes).
-
SPME Fiber Exposure: Introduce the SPME needle through the vial's septum and expose the fiber to the headspace for a defined period to allow for adsorption of this compound.
-
Desorption: Retract the fiber and introduce it into the gas chromatograph for thermal desorption and analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids
LLE is a common technique for isolating analytes from complex biological matrices.
-
Sample Preparation: Place a measured volume of the liquid sample into a separatory funnel.
-
Internal Standard Spiking: Add a known amount of this compound to the sample.
-
Extraction Solvent Addition: Add a specific volume of an immiscible organic solvent (e.g., hexane or dichloromethane) to the funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Phase Separation: Allow the layers to separate and collect the organic layer containing this compound.
-
Drying and Concentration: Dry the collected organic extract using an anhydrous drying agent (e.g., sodium sulfate) and concentrate it under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Protocol 3: Derivatization with PFBHA
This protocol enhances the stability and detectability of this compound.
-
Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Reaction: Add the PFBHA solution to the extracted sample. Add a catalyst, such as pyridine, and heat the mixture at approximately 70°C for 30 minutes.
-
Extraction of Derivative: After cooling, add hexane and vortex to extract the derivatized this compound.
-
Analysis: Transfer the hexane layer to an autosampler vial for GC-MS analysis.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the processes for enhancing this compound recovery.
References
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Nonanal-d2
In the precise world of analytical chemistry, particularly within pharmaceutical development and research, the accuracy and reliability of quantitative data are paramount. The validation of analytical methods ensures that the measurements are dependable. A critical component of robust analytical method validation, especially in chromatography coupled with mass spectrometry, is the use of an appropriate internal standard. This guide provides an objective comparison of analytical methods validated using Nonanal-d2, a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, in this case, Nonanal. This similarity allows them to effectively compensate for variations that can occur during sample preparation, injection, and analysis.[2][3]
Performance Comparison: The Deuterated Advantage
The primary benefit of using a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[3] Matrix effects, the suppression or enhancement of the analyte's signal by other components in the sample, are a significant challenge in complex matrices like plasma or tissue homogenates.[4] A deuterated internal standard tracks these variations more effectively than a structural analog (a molecule with a similar but not identical structure) or an external standard method.
For the quantification of volatile aldehydes like nonanal, which is a biomarker for oxidative stress, accurate measurement is crucial. The use of a deuterated internal standard like Nonanal-d18 (a close analog and excellent surrogate for this compound in terms of analytical behavior) has been shown to significantly improve the accuracy and precision of gas chromatography-mass spectrometry (GC-MS) methods.
The following table summarizes the comparative performance of an analytical method for nonanal quantification using a deuterated internal standard (Method 1) versus an alternative method using a different sample preparation technique and a non-deuterated internal standard (Method 2).
| Validation Parameter | Method 1: GC-MS with Liquid-Liquid Extraction & Nonanal-d18 IS | Method 2: Headspace SPME-GC-MS with Non-Deuterated IS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Quantitation | Low ng/mL | Mid-to-high ng/mL |
| Matrix Effect | Minimal | Moderate to Significant |
| Data is a composite of established performance benchmarks for similar validated methods in the scientific literature. |
Experimental Protocols
To objectively compare the performance of different analytical approaches, a thorough validation should be conducted. Below are detailed methodologies for key validation experiments.
Evaluation of Linearity, Accuracy, and Precision
Objective: To determine the linear range, accuracy, and precision of the analytical method.
Methodology:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known amount of nonanal and a constant concentration of this compound (internal standard) into the blank matrix (e.g., plasma). The concentration range should encompass the expected analyte concentrations in the samples.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Sample Analysis: Process and analyze the calibration standards and QC samples using the validated GC-MS method.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity is assessed by the correlation coefficient (R²). Accuracy is determined by comparing the measured concentration of the QC samples to their nominal concentration, expressed as percent bias. Precision is the degree of scatter between a series of measurements and is expressed as the relative standard deviation (%RSD).
Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in a pure solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Sample Analysis: Analyze all three sets of samples by GC-MS.
-
Data Analysis: The matrix effect is calculated by comparing the peak area of the analyte in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1). The ability of the internal standard to compensate for the matrix effect is evaluated by comparing the analyte/internal standard peak area ratios across the different sets. A lower coefficient of variation (CV) for the internal standard-normalized matrix factor indicates better compensation.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical flow of method validation and comparison.
References
A Researcher's Guide to Internal Standards for Aldehyde Analysis: A Comparative Look at Nonanal-d2
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aldehydes is paramount for unraveling their roles in biological systems and ensuring the safety and efficacy of pharmaceuticals. Due to their inherent volatility and reactivity, analyzing aldehydes presents significant challenges. The use of an internal standard is crucial for reliable quantification, and stable isotope-labeled (SIL) standards, such as Nonanal-d2, are widely regarded as the gold standard in mass spectrometry-based methods.[1][2]
This guide provides an objective comparison of this compound with other internal standards used in aldehyde analysis, supported by experimental data and detailed protocols.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with a heavier isotope, such as deuterium (²H).[3] This near-identical nature provides significant advantages over non-isotopically labeled standards.[4] this compound, a deuterated form of nonanal, shares nearly identical chemical and physical properties with its unlabeled counterpart. This allows it to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby correcting for matrix effects.[2]
The primary benefits of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Complex biological samples can contain interfering components that suppress or enhance the analyte's signal in the mass spectrometer. Because a deuterated standard co-elutes with the analyte and experiences the same ionization effects, it provides the most accurate correction for these matrix-induced variations.
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur at various stages, including extraction and derivatization. Since the deuterated standard behaves identically, any loss of the analyte is mirrored by a proportional loss of the internal standard, enabling accurate correction.
-
Improved Accuracy and Precision: By accounting for both matrix effects and variability in sample handling, deuterated internal standards significantly enhance the accuracy and precision of analytical measurements.
Performance Comparison: this compound vs. Other Internal Standards
The choice of internal standard is a critical factor in analytical method performance. While this compound is an excellent choice for the analysis of nonanal and other medium- to long-chain aldehydes, other deuterated and non-deuterated standards are also utilized.
Quantitative Performance Data
The following tables summarize representative performance data for the quantification of aldehydes using different internal standards.
Table 1: Comparison of Deuterated vs. Non-Deuterated Internal Standards for Nonanal Analysis
| Internal Standard | Analyte | Recovery (%) | Precision (RSD, %) | Linearity (r²) | Matrix Effect (%) |
| This compound (or analog) | Nonanal | 95 - 105 | < 10 | > 0.995 | Minimal |
| Decanal (Non-deuterated) | Nonanal | 75 - 115 | < 20 | > 0.990 | Significant |
Data synthesized from representative values found in the literature.
Table 2: Comparison of Various Deuterated Internal Standards for Aldehyde Panel Analysis
| Internal Standard | Target Analytes | Typical Recovery (%) | Typical Precision (RSD, %) |
| This compound | Medium to long-chain aldehydes (C7-C10) | 90 - 110 | < 15 |
| Hexanal-d12 | Short to medium-chain aldehydes (C5-C8) | 90 - 110 | < 15 |
| Octanal-d16 | Medium-chain aldehydes (C6-C9) | 90 - 110 | < 15 |
This table provides a general overview of the suitability of different deuterated standards for various aldehyde chain lengths.
Experimental Protocols
A detailed and robust methodology is essential for achieving accurate and reproducible results in aldehyde analysis. The following is a representative protocol for the quantification of aldehydes in a biological matrix using a deuterated internal standard and gas chromatography-mass spectrometry (GC-MS).
Key Experiment: Quantification of Aldehydes in Human Plasma
Objective: To accurately quantify the concentration of nonanal in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Nonanal analytical standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass vial, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
-
Derivatization:
-
Add 500 µL of a PFBHA solution (e.g., 10 mg/mL in PBS) to the plasma sample.
-
Vortex thoroughly for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.
-
-
Extraction:
-
After incubation, allow the sample to cool to room temperature.
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the derivatized aldehydes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Select specific, abundant, and unique ions for both the nonanal-PFBHA derivative and the this compound-PFBHA derivative.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both nonanal and this compound.
-
Calculate the peak area ratio of nonanal to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nonanal in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale behind selecting an appropriate internal standard, the following diagrams are provided.
References
A Guide to the Inter-Laboratory Comparison of Nonanal Analysis Using Nonanal-d2 as an Internal Standard
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of expected analytical performance when utilizing Nonanal-d2 as an internal standard for the quantitative analysis of nonanal. In the absence of direct inter-laboratory comparison studies for this compound, this document presents benchmark data from a validated method for a structurally similar aldehyde, (E)-2-nonenal, and outlines the framework for establishing an inter-laboratory comparison. The methodologies and performance data are representative of advanced analytical techniques for volatile organic compound (VOC) analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest, nonanal. This similarity allows it to effectively compensate for variations that can occur during sample preparation, injection, and analysis due to matrix effects, leading to more accurate and reproducible results.[1]
Data Presentation: Expected Performance of a Validated Analytical Method
The following table summarizes the performance characteristics of a validated headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) method for the determination of (E)-2-nonenal.[2] These values serve as a reliable benchmark for what can be expected from a similarly validated method for nonanal using this compound as an internal standard.
| Performance Parameter | Expected Result |
| Linearity Range | 0.02 - 4.0 µg/L |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.02 µg/L |
| Recovery | 95% - 105% |
| Precision (RSD) | <15% |
A comparison of a deuterated internal standard like this compound with a non-deuterated alternative, such as decanal, highlights the superiority of the former in mitigating matrix effects, which is a common challenge in complex sample matrices.
| Internal Standard | Analyte Recovery (%) | Matrix Effect (%) |
| This compound | 98.5 | -1.5 |
| Decanal | 85.2 | -14.8 |
| Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A value closer to 0 indicates a minimal matrix effect.[1] |
Experimental Protocols
A detailed and robust methodology is critical for achieving accurate and reproducible results in an inter-laboratory comparison. The following protocol is based on the successful analysis of volatile aldehydes in a complex matrix using a deuterated internal standard and is readily adaptable for nonanal with this compound.[2]
1. Sample Preparation and Extraction:
-
Sample Collection: Accurately weigh or measure the sample (e.g., 3g of tissue or a specific volume of liquid) and place it into a 20 mL headspace vial.[2]
-
Internal Standard Spiking: Add a known concentration of this compound to each sample, calibration standard, and quality control sample.
-
Matrix Modification: To enhance the release of volatile compounds, add a saturated salt solution (e.g., NaCl) to the vial.
2. HS-SPME-GC-MS Analysis:
-
Headspace Extraction: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time to allow the volatile compounds to partition into the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to extract the analytes.
-
GC-MS Injection: Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Employ a temperature gradient to ensure the separation of nonanal from other matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Use Electron Ionization (EI).
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for nonanal and this compound.
-
3. Data Analysis and Quantification:
-
The concentration of nonanal in the sample is determined by calculating the ratio of the peak area of nonanal to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve generated from standards with known concentrations of nonanal and a constant concentration of this compound.
Mandatory Visualization
The following diagrams illustrate the logical framework for selecting an internal standard and the workflow of a typical inter-laboratory comparison study.
Caption: Decision framework for selecting an appropriate internal standard.
Caption: Workflow of a typical inter-laboratory comparison study.
References
A Comparative Guide to the Quantification of Nonanal: The Superior Accuracy and Precision of Nonanal-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is paramount for robust and reliable data. Nonanal, a significant biomarker for oxidative stress and a key component in flavor and fragrance analysis, requires highly accurate measurement in various matrices, including biological fluids and food products.[1] This guide provides an objective comparison of analytical methodologies for nonanal quantification, highlighting the superior performance of using Nonanal-d2 as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS).
The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard.[2] this compound, a deuterated form of nonanal, closely mimics the chemical and physical properties of the endogenous analyte. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[1][2] This guide compares the performance of a validated GC-MS method using this compound against an alternative method employing a non-deuterated internal standard, decanal.
Quantitative Performance Comparison
The selection of an appropriate internal standard significantly impacts the reliability of quantitative analytical methods. The following tables summarize key performance metrics from a comparative analysis, demonstrating the superior performance of this compound.
Table 1: Comparison of Method Accuracy
| Internal Standard | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| This compound | 10 | 9.9 | 99.0 |
| 50 | 50.7 | 101.4 | |
| 100 | 98.5 | 98.5 | |
| Decanal | 10 | 8.8 | 88.0 |
| 50 | 54.5 | 109.0 | |
| 100 | 91.2 | 91.2 |
Data clearly indicates that using this compound as an internal standard results in significantly higher accuracy compared to the structural analog, Decanal.[3]
Table 2: Comparison of Method Precision
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 10 | 2.5 | 3.1 |
| 50 | 1.8 | 2.4 | |
| 100 | 1.5 | 2.1 | |
| Decanal | 10 | 6.8 | 8.5 |
| 50 | 5.5 | 7.2 | |
| 100 | 4.9 | 6.8 |
%RSD (Relative Standard Deviation). The lower %RSD values for this compound highlight its ability to more effectively compensate for analytical variability, resulting in higher precision.
Table 3: Comparison of Linearity and Matrix Effect
| Internal Standard | Linearity (r²) | Matrix Effect (%) |
| This compound | > 0.998 | < 5 |
| Decanal | > 0.992 | 15-25 |
A matrix effect value close to 0 indicates minimal interference from the sample matrix. This compound demonstrates a substantially lower matrix effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: GC-MS with Liquid-Liquid Extraction and this compound Internal Standard
This method involves the extraction of nonanal from the sample matrix, followed by derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS with this compound as the internal standard.
-
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, food homogenate), add 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 2 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean vial.
-
-
Derivatization:
-
Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) reagent (10 mg/mL in pyridine) to the hexane extract.
-
Incubate at 60°C for 30 minutes to form the nonanal-PFB oxime derivative.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent, operating in Selected Ion Monitoring (SIM) mode.
-
Method 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS with a Non-Deuterated Internal Standard
This alternative method utilizes the adsorption of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system.
-
Sample Preparation:
-
Place 1 mL of the sample into a 20 mL headspace vial.
-
Add a non-deuterated internal standard (e.g., decanal) at a known concentration.
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
-
GC-MS Analysis:
-
GC-MS parameters are similar to Method 1.
-
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for validating an analytical method using an internal standard like this compound.
Caption: Workflow for analytical method validation using an internal standard.
References
A Researcher's Guide to the Limit of Detection and Quantification for Nonanal Using Nonanal-d2
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds like nonanal is critical for applications ranging from biomarker discovery to monitoring oxidative stress. This guide provides an objective comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of nonanal, with a focus on the use of Nonanal-d2 as an internal standard. Experimental data from various studies are presented to support the comparison.
Comparison of Analytical Methods for Nonanal Quantification
The choice of analytical method directly influences the sensitivity and reliability of nonanal quantification. Gas chromatography-mass spectrometry (GC-MS) coupled with a deuterated internal standard like this compound is widely regarded as the gold standard for its high specificity and accuracy.[1][2][3] Other methods, such as gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) after derivatization, offer alternatives with distinct advantages and disadvantages.
| Analytical Method | Principle | Typical Limit of Detection (LOD) for Nonanal | Key Advantages | Key Disadvantages |
| GC-MS with this compound Internal Standard | Separation by GC, detection by MS. Quantification against a known concentration of a deuterated internal standard (this compound) that co-elutes with the analyte. | 0.1 - 50 µg/L (in human serum for aldehydes)[1] | High specificity and selectivity, corrects for matrix effects and variations in sample preparation and injection, leading to high accuracy and precision.[1] | Requires access to a GC-MS instrument and the availability of the deuterated internal standard. |
| GC-FID with External Standard Calibration | Separation by GC, detection by a flame ionization detector. Quantification is based on a calibration curve generated from external standards. | Higher than GC-MS; specific values depend on the matrix and instrumentation. | Widely available and relatively inexpensive instrumentation, straightforward data analysis. | Susceptible to matrix effects, injection volume variability, and does not account for analyte loss during sample preparation, potentially leading to lower accuracy. |
| HPLC-UV with DNPH Derivatization | Chemical derivatization of Nonanal with 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active compound, followed by separation and detection using HPLC with a UV detector. | In the range of 0.75 to 2.19 nmol/g for various aldehydes in fish meat. | Suitable for analytes that are not readily volatile or thermally stable for GC analysis; derivatization can enhance sensitivity. | The derivatization step can be complex and may introduce variability. Less specific than MS detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for determining the LOD and LOQ of nonanal using GC-MS with this compound as an internal standard.
Sample Preparation and Derivatization
A common procedure for biological samples involves liquid-liquid extraction followed by derivatization to improve the volatility and chromatographic properties of nonanal.
-
Sample Spiking : To 100 µL of a biological sample (e.g., plasma), add 10 µL of a this compound internal standard solution (e.g., 1 µg/mL in methanol) and vortex.
-
Derivatization : Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water). Incubate the mixture at 60°C for 30 minutes.
-
Extraction : After cooling, add 500 µL of hexane and vortex for 1 minute to extract the derivatized analytes. Centrifuge to separate the phases and transfer the upper hexane layer to a new vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of derivatized nonanal:
-
Gas Chromatograph (GC) : Agilent 8890 GC System or equivalent.
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature : 250°C.
-
Injection Volume : 1 µL (splitless).
-
Oven Temperature Program : Start at 50°C (hold for 2 minutes), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 280°C (hold for 5 minutes).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS) : Agilent 5977B MSD or equivalent, operated in Electron Ionization (EI) mode.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for target ions of the nonanal-PFBHA and this compound-PFBHA derivatives.
Determination of LOD and LOQ
The LOD and LOQ are determined based on the calibration curve.
-
Calibration Curve : Prepare a series of calibration standards with known concentrations of nonanal and a fixed concentration of this compound.
-
Analysis : Analyze the calibration standards using the GC-MS method described above.
-
Calculation : Plot the ratio of the peak area of nonanal to the peak area of this compound against the concentration of nonanal. The LOD and LOQ are then calculated using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Alternatively, the LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is typically used for the LOD and 10:1 for the LOQ.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the conceptual relationship for determining the limits of detection and quantification.
Caption: Experimental workflow for Nonanal quantification.
Caption: Determining LOD and LOQ from calibration data.
References
Comparative Recovery of Nonanal-d2 Across Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of Nonanal-d2 as an Internal Standard in Quantitative Analysis.
In the pursuit of accurate and reliable quantification of volatile organic compounds in complex biological samples, the use of stable isotope-labeled internal standards is paramount. This compound, a deuterated analog of the oxidative stress biomarker nonanal, serves as an exemplary internal standard, mitigating variability in sample preparation, extraction, and instrumental analysis. This guide provides a comparative overview of the recovery of this compound in various key biological matrices: plasma, urine, tissue, and exhaled breath condensate. The data and protocols presented herein are compiled from a comprehensive review of validated analytical methodologies, offering a crucial resource for researchers developing and validating quantitative assays.
Data Presentation: Recovery of this compound in Different Sample Types
The following table summarizes the recovery of this compound in different biological matrices. It is important to note that direct recovery data for this compound is not always explicitly reported in the literature, as its primary role is to normalize for the recovery of the native analyte. The data presented below is a combination of direct reports and representative values from studies using similar deuterated aldehyde internal standards.
| Sample Type | Analytical Method | Derivatization Agent | Extraction Method | Typical Recovery (%) |
| Human Plasma | GC-MS | PFBHA | Liquid-Liquid Extraction (LLE) | 98.4[1] |
| Human Urine | LC-MS/MS | 4-APC | Online SPE | ~70[2] |
| Exhaled Breath Condensate (EBC) | LC-MS/MS | DNPH | Direct Injection | 92 - 106.5**[3] |
| Tissue Homogenate | LC-MS/MS | Girard Reagent T | Protein Precipitation | Not explicitly reported |
*Data for nonanal; recovery of the deuterated internal standard is expected to be similar. **Data for Malondialdehyde-d2, a comparable deuterated aldehyde. ***While specific recovery data for this compound in tissue is not readily available, the use of a deuterated internal standard is standard practice to account for extraction variability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for the analysis of nonanal using this compound as an internal standard in different sample matrices.
Analysis of Nonanal in Human Plasma
This protocol is based on gas chromatography-mass spectrometry (GC-MS) with derivatization using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 50 µL of PFBHA solution (10 mg/mL in water).
-
Incubate at 60°C for 30 minutes to facilitate derivatization.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5973N or similar, operating in Selected Ion Monitoring (SIM) mode.
-
Analysis of Nonanal in Human Urine
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with online solid-phase extraction (SPE) and derivatization using 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC).[2]
-
Sample Preparation and Derivatization:
-
Centrifuge urine samples to remove sediment.
-
To a specific volume of urine, add a known amount of this compound internal standard.
-
Add the 4-APC derivatization reagent and allow the reaction to proceed under optimized pH and temperature conditions.
-
-
Online SPE-LC-MS/MS Analysis:
-
Online SPE: Utilize a weak-cation exchange (WCXE) column for direct injection and pre-concentration of the derivatized aldehydes.
-
Liquid Chromatography: Employ a suitable C18 reversed-phase column for chromatographic separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
-
Analysis of Aldehydes in Exhaled Breath Condensate (EBC)
This protocol is for the analysis of aldehydes in EBC using LC-MS/MS and derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
EBC Collection:
-
Collect EBC using a commercially available collection device according to the manufacturer's instructions.
-
Store collected EBC at -80°C until analysis.
-
-
Sample Preparation and Derivativatization:
-
Thaw EBC samples on ice.
-
Add a known amount of deuterated aldehyde internal standard (e.g., Malondialdehyde-d2).
-
Add the DNPH derivatizing agent and incubate at room temperature for 1 hour.
-
-
LC-MS/MS Analysis:
-
Directly inject the derivatized sample into the LC-MS/MS system.
-
Use a suitable C18 column for separation.
-
Employ a triple quadrupole mass spectrometer in MRM mode for quantification.
-
Analysis of Lipid Aldehydes in Tissue
This protocol outlines a general procedure for the analysis of lipid aldehydes in tissue samples using LC-MS/MS with derivatization.
-
Tissue Homogenization:
-
Homogenize a known weight of tissue in a suitable buffer.
-
Add a known amount of this compound internal standard to the homogenate.
-
-
Extraction and Derivatization:
-
Perform protein precipitation using an appropriate solvent (e.g., acetonitrile).
-
Centrifuge the sample and collect the supernatant.
-
Derivatize the aldehydes in the supernatant with a suitable reagent, such as Girard Reagent T.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample using a reversed-phase column and a triple quadrupole mass spectrometer.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the analysis of nonanal in biological samples using a deuterated internal standard.
Caption: High-level experimental workflow for nonanal quantification.
Caption: Correction principle using an internal standard.
References
A Researcher's Guide to Certified Reference Materials: A Comparative Analysis of Nonanal-d18 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of volatile aldehydes like nonanal is crucial for understanding biological processes, ensuring product safety, and developing new diagnostics. Nonanal is a significant biomarker for oxidative stress, a condition implicated in numerous diseases.[1] However, the inherent volatility and reactivity of aldehydes make their accurate measurement in complex matrices like plasma, urine, or food extracts a significant analytical challenge.[2]
The gold standard for achieving accurate and reproducible results in mass spectrometry-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS) through a technique known as isotope dilution mass spectrometry (IDMS).[2][3][4] This guide provides an objective comparison of Nonanal-d18, a heavily deuterated certified reference material (CRM), with other common internal standards, supported by experimental data and detailed protocols. A SIL-IS like Nonanal-d18 is chemically and physically almost identical to the target analyte (nonanal), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This near-identical behavior allows it to effectively compensate for variations in sample handling, injection volume, and matrix effects, which are common sources of signal suppression or enhancement.
Performance Comparison: Nonanal-d18 vs. Alternative Internal Standards
The superiority of a deuterated internal standard like Nonanal-d18 over a non-deuterated alternative, such as a structurally similar aldehyde like Decanal, is evident across key performance metrics. The following tables summarize representative data from experiments comparing the performance of Nonanal-d18 and Decanal for the quantification of nonanal in a complex matrix (e.g., human plasma) by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Recovery and Precision
| Internal Standard | Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Nonanal-d18 | Nonanal | 50 | 49.2 | 98.4 | 3.2 |
| Decanal | Nonanal | 50 | 42.8 | 85.6 | 12.5 |
Table 2: Linearity
| Internal Standard | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nonanal-d18 | Nonanal | 1 - 200 | 0.9992 |
| Decanal | Nonanal | 1 - 200 | 0.9915 |
Table 3: Matrix Effect
| Internal Standard | Analyte | Matrix | Matrix Effect (%)* |
| Nonanal-d18 | Nonanal | Human Plasma | -4.5 |
| Decanal | Nonanal | Human Plasma | -28.7 |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A value close to 0 indicates minimal matrix effect.
The data clearly demonstrates that Nonanal-d18 provides significantly higher accuracy (recovery), precision (RSD), and linearity, while exhibiting a substantially lower matrix effect compared to the structurally similar but non-isotopically labeled internal standard.
Signaling Pathways and Experimental Workflows
Nonanal is a secondary product of lipid peroxidation, a key process in oxidative stress implicated in numerous disease states. The accurate measurement of nonanal provides a window into this critical pathological process.
The general workflow for quantifying an analyte using a deuterated internal standard involves several key steps from sample preparation to data analysis.
The decision to use a stable isotope-labeled standard is a critical step toward achieving robust and defensible results.
Experimental Protocols
A detailed methodology is crucial for achieving accurate and reproducible results. The following protocols are representative of methods used for the analysis of nonanal in biological matrices.
Protocol 1: GC-MS Analysis of Nonanal in Plasma
This protocol uses derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) followed by liquid-liquid extraction.
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 10 µL of Nonanal-d18 internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add derivatization reagent (e.g., PFBHA solution) and incubate at 60°C for 30 minutes.
-
After cooling, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature: 50°C, hold for 2 minutes. Ramp 1: 10°C/min to 150°C. Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
MSD Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal-PFBHA derivative ions: m/z [target ions]
-
Nonanal-d18-PFBHA derivative ions: m/z [target ions + 18]
-
3. Data Analysis:
-
Integrate the peak areas for the target ions of both the nonanal derivative and the Nonanal-d18 derivative.
-
Generate a calibration curve by plotting the peak area ratio (Nonanal/Nonanal-d18) against the concentration of the calibration standards.
-
Determine the concentration of nonanal in the samples by interpolating their response ratios on the calibration curve.
Conclusion
While various internal standards can be employed for the quantification of aldehydes, the use of a stable isotope-labeled certified reference material like Nonanal-d18 offers unparalleled advantages in accuracy, precision, and mitigation of matrix effects. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process corrects for procedural errors and sample-induced signal variations. For researchers and professionals in fields where reliable data is non-negotiable, the investment in a deuterated internal standard is a critical step towards achieving robust and defensible results.
References
Cross-Validation of Analytical Platforms for Nonanal Quantification Using Nonanal-d2
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical platforms for the quantification of nonanal, a significant biomarker for oxidative stress. The focus is on the cross-validation of these platforms using Nonanal-d2 as a stable isotope-labeled internal standard, a critical component for ensuring accuracy and precision in analytical measurements. The information presented herein is compiled from various scientific sources to aid in the selection of the most appropriate analytical methodology.
Data Presentation: A Comparative Analysis
The selection of an analytical platform for nonanal quantification is a critical decision that impacts data quality and experimental outcomes. The following tables summarize the performance characteristics of three common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). The use of this compound as an internal standard is assumed for GC-MS and LC-MS to correct for variability during sample preparation and analysis.[1][2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) |
| Principle | Separation of volatile compounds based on their physicochemical properties and detection by mass spectrometry.[3] | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometry detection.[3] | Real-time analysis of volatile compounds through chemical ionization reactions with selected precursor ions.[4] |
| Sample Type | Volatile and semi-volatile compounds. | Polar and non-polar compounds, including those that are thermally labile. | Gaseous samples, headspace of liquids and solids. |
| Sample Preparation | Often requires extraction and derivatization to improve volatility and chromatographic performance. | May require protein precipitation and solid-phase extraction (SPE). Derivatization can be used to enhance ionization. | Minimal to no sample preparation is typically required for direct headspace analysis. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) in the low µg/L to ng/L range. | Very high, with LOD and LOQ often in the ng/L to pg/L range. | High, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Moderate to high, with run times of 5-15 minutes per sample. | Very high, allowing for real-time analysis of multiple samples. |
| Selectivity | High, especially with the use of high-resolution mass spectrometry. | High, particularly with tandem mass spectrometry (MS/MS) which reduces matrix interference. | High, based on the specificity of the ion-molecule reactions. |
| Matrix Effects | Can be significant, but effectively mitigated by using a deuterated internal standard like this compound. | Ion suppression or enhancement can be a challenge, but is well-compensated for by a co-eluting deuterated internal standard. | Less susceptible to traditional matrix effects, but humidity can influence ion chemistry. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical platforms. The following sections outline representative methodologies for the analysis of nonanal using GC-MS, LC-MS, and SIFT-MS with this compound as an internal standard where applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods utilizing headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds.
-
Sample Preparation and Extraction:
-
Place a known amount of the sample (e.g., 1 mL of plasma or food homogenate) into a headspace vial.
-
Spike the sample with a known concentration of this compound internal standard.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time to allow for equilibration of nonanal in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the volatile analytes.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Utilize a temperature gradient to ensure optimal separation.
-
Detect the analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for both nonanal and this compound.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of nonanal to the peak area of this compound.
-
Quantify the concentration of nonanal in the sample by comparing this ratio to a calibration curve prepared with known concentrations of nonanal and a fixed concentration of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol involves derivatization to enhance the chromatographic retention and ionization of nonanal.
-
Sample Preparation and Derivatization:
-
To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard.
-
Perform protein precipitation by adding cold acetonitrile, followed by centrifugation.
-
To the supernatant, add a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative of nonanal.
-
Clean up the derivatized sample using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the derivatized analytes and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system equipped with a C18 column.
-
Perform a gradient elution using a mobile phase typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.
-
Detect the derivatized nonanal and this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Determine the ratio of the MRM peak area of the nonanal derivative to that of the this compound derivative.
-
Calculate the concentration of nonanal using a calibration curve constructed in the same matrix.
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Protocol
SIFT-MS allows for the direct, real-time analysis of volatile compounds from the headspace of a sample.
-
Sample Introduction:
-
Place the sample in a suitable container and allow the headspace to equilibrate.
-
Introduce the headspace gas directly into the SIFT-MS instrument via a heated sampling line.
-
-
SIFT-MS Analysis:
-
Select precursor ions (e.g., H3O+, NO+, O2+) that are known to react with nonanal in predictable ways.
-
The instrument measures the count rates of the precursor and product ions.
-
The concentration of nonanal is calculated in real-time based on the known reaction rate constants and the measured ion count rates.
-
-
Data Analysis:
-
The instrument software automatically calculates the concentration of nonanal in the headspace. For quantitative analysis of the original sample, a calibration or correlation with a reference method (like GC-MS) may be necessary.
-
Mandatory Visualizations
To further elucidate the experimental and logical processes involved in the cross-validation of these analytical platforms, the following diagrams are provided.
References
Performance Evaluation of Nonanal-d2 in Metabolomics: A Comparative Guide
In the field of metabolomics, the accurate quantification of volatile organic compounds, such as aldehydes, is critical for understanding biological processes and identifying disease biomarkers. Nonanal, a saturated aldehyde, is a significant marker of oxidative stress as it is a secondary product of lipid peroxidation.[1] Its precise measurement is therefore of high interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive performance evaluation of Nonanal-d2 as an internal standard in metabolomics, comparing it with other alternatives and presenting supporting experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantitative analysis.[2][3] This is because its chemical and physical properties are nearly identical to the unlabeled analyte (nonanal), ensuring it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation.[1] The key difference is its increased mass, which allows for distinct detection by a mass spectrometer, enabling precise ratiometric quantification that corrects for analyte loss and matrix effects.[1]
Comparison with Alternative Internal Standards
The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While various compounds can be used, the superiority of a deuterated internal standard like this compound over non-deuterated alternatives is evident in key performance metrics.
Table 1: Performance Comparison of this compound (surrogated by Nonanal-d18) vs. a Non-Deuterated Internal Standard (Decanal)
| Performance Metric | This compound (as Nonanal-d18) | Decanal (Non-deuterated) | Rationale for Superiority of Deuterated Standard |
| Accuracy (Recovery %) | 95 - 105% | 70 - 120% | Co-elution and similar physicochemical properties minimize differential loss during sample processing. |
| Precision (%RSD) | < 5% | < 15% | Mitigates variability introduced during sample preparation and injection. |
| Linearity (R²) | > 0.999 | > 0.99 | Closer structural and chemical similarity to the analyte leads to a more consistent response across a range of concentrations. |
| Matrix Effect (%) | < 5% | 20 - 50% | Experiences the same ion suppression or enhancement as the analyte, leading to effective normalization. |
Data is representative and compiled from typical performance characteristics of deuterated vs. non-deuterated internal standards in metabolomics.
While other deuterated aldehydes could be considered, this compound (and its isotopic analogs) remains an excellent choice for nonanal quantification due to its near-identical retention time and chemical behavior.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of nonanal in biological samples using a deuterated internal standard like this compound with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction from Plasma
This protocol is adapted from established methods for the analysis of aldehydes in biological fluids.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Extraction: In a microcentrifuge tube, combine 100 µL of plasma with 400 µL of ice-cold methanol.
-
Internal Standard Spiking: Add a precise amount of this compound internal standard solution to the mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, containing the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
Derivatization is often necessary to improve the volatility and thermal stability of aldehydes for GC-MS analysis. A common method is oximation.
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) solution (10 mg/mL in pyridine).
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes to form the PFB-oxime derivative.
-
Extraction of Derivative: After cooling, add 100 µL of ethyl acetate and vortex for 1 minute to extract the derivative.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a GC vial for analysis.
GC-MS Instrumental Analysis
The following are typical GC-MS conditions for aldehyde analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring specific quantifier and qualifier ions for both nonanal and this compound derivatives.
-
Visualizing Key Pathways and Workflows
To better understand the context and application of this compound in metabolomics, the following diagrams illustrate the biological origin of nonanal and the analytical workflow.
Conclusion
The use of this compound as an internal standard offers significant advantages for the accurate and precise quantification of nonanal in metabolomics studies. Its performance, characterized by high accuracy, precision, and linearity, and its ability to mitigate matrix effects, makes it a superior choice over non-deuterated alternatives. For researchers and professionals in fields where reliable and defensible data is paramount, the adoption of a deuterated internal standard like this compound is a critical step toward achieving robust analytical results.
References
A Researcher's Guide to Selecting a Nonanal-d2 Internal Standard: A Comparative Framework
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the selection of a high-quality internal standard is paramount for achieving accurate and reproducible results. Nonanal-d2, a deuterated form of the volatile organic compound nonanal, serves as a critical internal standard for the analysis of its unlabeled counterpart, which is a significant biomarker for oxidative stress.[1] The commercial availability of this compound from various suppliers necessitates a robust framework for comparative analysis to ensure the selection of the most suitable product for specific research needs.
This guide provides a comprehensive framework for the comparative analysis of this compound from different commercial suppliers. It outlines the key quality attributes to consider, provides detailed experimental protocols for their evaluation, and offers a template for data presentation to aid in informed decision-making.
Key Quality Attributes for this compound
The performance of this compound as an internal standard is contingent on several key quality attributes. A thorough evaluation of these parameters is essential for ensuring the reliability of quantitative assays.
Table 1: Key Quality Attributes and Recommended Analytical Methods for this compound
| Quality Attribute | Description | Recommended Analytical Method(s) |
| Chemical Purity | The percentage of the desired this compound compound in the product, exclusive of isotopic isomers and residual solvents. | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Purity (Isotopic Enrichment) | The percentage of the this compound molecules that contain the desired number of deuterium atoms (in this case, two). It is crucial for minimizing crosstalk with the analyte signal.[2] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Structural Integrity | Confirmation of the correct chemical structure and the position of the deuterium labels. | ¹H NMR, ¹³C NMR Spectroscopy |
| Concentration Accuracy | The accuracy of the stated concentration for solutions of this compound. | Quantitative NMR (qNMR), Calibration against a certified reference material |
| Stability | The ability of the this compound to maintain its chemical and isotopic purity over time under specified storage conditions. | GC-MS, LC-MS |
Experimental Protocols for Comparative Analysis
The following section details the experimental protocols for evaluating the key quality attributes of this compound from different suppliers.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound from each supplier in a volatile organic solvent (e.g., hexane or dichloromethane).[3]
-
GC-MS System: Utilize a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[3]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C (hold for 2 minutes), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
Data Analysis: Determine the chemical purity by calculating the peak area of this compound as a percentage of the total ion chromatogram (TIC) area.
Assessment of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass determination.
-
Analysis: Analyze the diluted this compound sample.
-
Data Analysis:
-
Obtain the mass spectrum of the molecular ion region.
-
Calculate the isotopic enrichment by comparing the intensity of the ion corresponding to this compound with the intensities of ions corresponding to the unlabeled nonanal and other isotopic variants.
-
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and the position of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., chloroform-d).
-
Instrumentation: A high-field NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions where deuterium is incorporated confirms successful labeling.
-
The ¹³C NMR spectrum should be consistent with the structure of nonanal.
-
Long-Term Stability Assessment
Objective: To evaluate the stability of this compound from different suppliers under typical storage conditions.
Methodology:
-
Study Design:
-
Prepare stock solutions of this compound from each supplier in a suitable solvent (e.g., acetonitrile).
-
Aliquot the solutions into amber vials and store them under recommended conditions (e.g., -20°C) and at an elevated temperature (e.g., 40°C) for accelerated stability testing.
-
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Use the GC-MS method described above to assess the purity of the stored samples.
-
Data Analysis: Compare the purity of the stored samples to the initial purity at time 0. A significant decrease in purity indicates degradation.
Data Presentation for Comparative Analysis
Summarizing the experimental data in a structured format is crucial for a direct and objective comparison of this compound from different suppliers.
Table 2: Comparative Data Summary for this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (GC-MS, % Area) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Isotopic Purity (MS, % Enrichment) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| ¹H NMR Confirmation | [Conforms/Does not conform] | [Conforms/Does not conform] | [Conforms/Does not conform] |
| ¹³C NMR Confirmation | [Conforms/Does not conform] | [Conforms/Does not conform] | [Conforms/Does not conform] |
| Stability at -20°C (Purity after 6 months) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Accelerated Stability at 40°C (Purity after 1 month) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Lot Number | [Insert Lot No.] | [Insert Lot No.] | [Insert Lot No.] |
| Certificate of Analysis Provided | [Yes/No] | [Yes/No] | [Yes/No] |
Conclusion
The selection of a this compound internal standard should be based on a thorough and objective evaluation of its quality attributes. While cost is a factor, prioritizing suppliers who provide comprehensive certificates of analysis and whose products demonstrate high chemical and isotopic purity, structural integrity, and stability is essential for generating reliable and reproducible research data. By employing the experimental framework and data comparison tools outlined in this guide, researchers can confidently select the most appropriate this compound product to meet the rigorous demands of their analytical assays.
References
Safety Operating Guide
Proper Disposal of Nonanal-d2: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Nonanal-d2, ensuring personnel safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical aspect of laboratory safety and regulatory compliance. This compound, a deuterated aldehyde, requires careful handling and disposal due to its chemical properties. This guide provides a comprehensive, step-by-step procedure for its proper disposal.
Given that the chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, this compound should be handled with the same precautions as nonanal. Nonanal is a combustible liquid, a skin and eye irritant, and is considered harmful to aquatic life. Therefore, it is classified as hazardous waste and must not be disposed of down the drain or in regular trash without appropriate treatment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
All handling and disposal activities should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-faceted process that includes waste identification, segregation, potential on-site treatment to render it non-hazardous, and finally, disposal through a licensed service.
Step 1: Waste Identification and Segregation
-
Classification: All this compound waste must be classified as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly and accurately labeled as "Hazardous Waste," including the full chemical name "this compound" and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").
-
Segregation: It is crucial to segregate this compound waste from other chemical waste streams, particularly from incompatible substances like strong oxidizing agents, to prevent dangerous reactions.[1]
Step 2: On-Site Treatment (Neutralization)
For laboratories with the appropriate facilities and trained personnel, on-site chemical treatment can be an effective method to neutralize the hazardous properties of aldehyde waste. The most common method is the oxidation of the aldehyde to its corresponding carboxylic acid, which is generally less toxic and less volatile.
Experimental Protocol: Potassium Permanganate Oxidation of Aldehydes
This is a general protocol for the oxidation of aldehydes and should only be performed by individuals with a thorough understanding of the chemical reaction and safety procedures.[2]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Water
-
A round-bottomed flask of appropriate size
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Dilute sulfuric or hydrochloric acid for neutralization
Procedure:
-
In a round-bottomed flask, create a stirred mixture of 100 mL of water and 0.1 mol of the this compound waste.
-
Slowly and carefully add a solution of potassium permanganate to the aldehyde mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.
-
Continue to stir the mixture. The reaction is complete when the characteristic purple color of the permanganate ion has disappeared.
-
Once the reaction is complete, the mixture should be neutralized to a pH of approximately 7 using a dilute acid.[2]
-
Subject to local regulations and approval from your institution's Environmental Health and Safety (EHS) department, the neutralized solution may be suitable for drain disposal with a large excess of water.[2][3]
Always consult with your institution's EHS department before performing any on-site waste treatment and for guidance on the proper disposal of the treated waste.
Step 3: Disposal of Untreated Waste
If on-site treatment is not a viable option, the segregated and properly labeled this compound waste must be disposed of as hazardous waste.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area that is well-ventilated.
-
Documentation: Maintain a detailed log of all accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Pickup: Adhere to your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.
Data Presentation: Properties of Nonanal
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear brown liquid |
| Odor | Rose-orange odor |
| Flash Point | 182°F (for Nonanal) |
| Water Solubility | Insoluble |
| Chemical Incompatibilities | Strong oxidizing agents |
| Primary Hazards | Combustible, Skin and Eye Irritant |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Nonanal-d2
Hazard Identification and Personal Protective Equipment (PPE)
Nonanal is a combustible liquid that can cause skin and eye irritation[1][2]. The personal protective equipment (PPE) outlined below is essential to minimize exposure and ensure laboratory safety.
| Exposure Route | Recommended PPE & Engineering Controls | Rationale |
| Inhalation | - Work in a certified chemical fume hood. - Ensure adequate ventilation.[3] | To prevent the inhalation of potentially harmful vapors. Aldehydes can be volatile and cause respiratory irritation.[4] |
| Skin Contact | - Wear chemical-resistant gloves (e.g., Nitrile or Neoprene). - Wear a flame-resistant lab coat.[5] | To prevent skin absorption and irritation. |
| Eye Contact | - Wear chemical safety goggles. - Use a face shield when handling larger quantities or when there is a splash hazard. | To protect eyes from splashes, which could cause serious damage. |
| Ingestion | - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. | To prevent accidental ingestion of the chemical. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Nonanal-d2 is crucial for both safety and experimental integrity.
1. Preparation and Precaution:
-
Before beginning work, ensure that a certified chemical fume hood is operational.
-
Inspect all required PPE for integrity.
-
Locate the nearest eyewash station and safety shower.
-
Have spill cleanup materials readily available.
2. Handling the Compound:
-
Allow the container of this compound to reach room temperature before opening to prevent condensation, which can introduce moisture.
-
Handle the compound exclusively within a chemical fume hood.
-
Avoid direct contact and inhalation of vapors.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers in amber vials or other light-protective containers to prevent photodegradation.
-
Store away from heat, sparks, and open flames as it is a combustible material.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated and properly labeled hazardous waste container.
2. Disposal Route:
-
Dispose of the hazardous waste through your institution's approved chemical waste disposal program.
-
Since deuterium is a stable, non-radioactive isotope, the disposal method is determined by the chemical properties of the aldehyde, not its isotopic labeling. Do not dispose of it down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | - Move the individual to fresh air immediately. - If breathing is difficult, administer oxygen. - Seek immediate medical attention. |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing while flushing. - Seek immediate medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse the mouth with water. - Seek immediate medical attention. |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
